molecular formula C43H51F5O8S B587343 Fluticasone dimer impurity CAS No. 220589-37-7

Fluticasone dimer impurity

Katalognummer: B587343
CAS-Nummer: 220589-37-7
Molekulargewicht: 822.9 g/mol
InChI-Schlüssel: GTZKCEBOBPLPHH-AMISWYLQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

 It is a dimeric impurity of Fluticasone Propionate

Eigenschaften

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51F5O8S/c1-20-11-24-26-15-30(45)28-13-22(49)7-9-36(28,3)40(26,47)32(51)17-38(24,5)42(20,55)34(53)56-43(35(54)57-19-44)21(2)12-25-27-16-31(46)29-14-23(50)8-10-37(29,4)41(27,48)33(52)18-39(25,43)6/h7-10,13-14,20-21,24-27,30-33,51-52,55H,11-12,15-19H2,1-6H3/t20-,21-,24+,25+,26+,27+,30+,31+,32+,33+,36+,37+,38+,39+,40+,41+,42+,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZKCEBOBPLPHH-AMISWYLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OC5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)C(=O)SCF)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O[C@@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)C(=O)SCF)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51F5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220589-37-7
Record name 6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl 6alpha,9-difluoro-11beta,17-dihydroxy-16alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220589377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluticasone Propionate EP Impurity G
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6.ALPHA.,9-DIFLUORO-17-(((FLUOROMETHYL)SULFANYL)CARBONYL)-11.BETA.-HYDROXY-16.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIEN-17.ALPHA.-YL 6.ALPHA.,9-DIFLUORO-11.BETA.,17-DIHYDROXY-16.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIENE-17.BETA.-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V165RFB9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Formation of Fluticasone Dimer Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide elucidates the formation mechanism of the dimeric impurity of fluticasone (B1203827), a critical aspect in the quality control and stability testing of fluticasone propionate (B1217596) and fluticasone furoate drug products. The primary pathway involves the hydrolysis of the S-fluoromethyl carbothioate group at the C-17 position to form a carboxylic acid intermediate, which subsequently undergoes esterification with the 17α-hydroxyl group of another fluticasone molecule. This guide provides a detailed overview of the reaction mechanism, summarizes quantitative data from forced degradation studies, outlines experimental protocols for impurity analysis, and presents visual diagrams of the core pathways and workflows.

Introduction

Fluticasone, in its propionate and furoate ester forms, is a potent synthetic corticosteroid widely used in the treatment of asthma, allergic rhinitis, and various dermatological conditions. As with all pharmaceutical products, ensuring the purity and stability of fluticasone is paramount to its safety and efficacy. During manufacturing, storage, and even under physiological conditions, fluticasone can degrade to form various impurities. One such critical impurity is a dimer, identified as Fluticasone Propionate EP Impurity G and Fluticasone Furoate EP Impurity K. Understanding the mechanism by which this dimer is formed is essential for developing robust formulations and analytical methods to control its presence.

This guide provides a comprehensive technical overview of the fluticasone dimer impurity formation mechanism, tailored for professionals in pharmaceutical research and development.

The Core Mechanism: A Two-Step Pathway

The formation of the fluticasone dimer is not a direct combination of two fluticasone molecules. Instead, it is a multi-step process initiated by the degradation of a single fluticasone molecule, which then reacts with another. The proposed mechanism can be broken down into two primary steps:

Step 1: Hydrolysis to a Carboxylic Acid Intermediate

The initial and rate-limiting step in the formation of the dimer is the hydrolysis of the S-fluoromethyl carbothioate group at the C-17 position of the steroid backbone. This reaction is particularly susceptible to alkaline conditions.[1][2] The hydrolysis results in the formation of the corresponding 17β-carboxylic acid derivative. In the case of fluticasone propionate, this intermediate is known as Fluticasone Propionate Impurity A.[3]

Step 2: Esterification to Form the Dimer

The newly formed carboxylic acid group on the degraded fluticasone molecule is reactive and can undergo an esterification reaction with the 17α-hydroxyl group of a second fluticasone molecule. This condensation reaction forms a stable ester linkage, resulting in the dimeric impurity. The structure of this dimer is chemically described as 6α,9-Difluoro-17-[[(fluoromethyl)sulphanyl]carbonyl]-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17α-yl 6α,9-difluoro-11β,17-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylate.[4] A patent describing the synthesis of this impurity confirms this condensation pathway.[5]

The following diagram, generated using Graphviz, illustrates this proposed two-step mechanism for fluticasone propionate.

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Esterification fluticasone_propionate Fluticasone Propionate hydrolysis Hydrolysis (e.g., alkaline conditions) fluticasone_propionate->hydrolysis carboxylic_acid Fluticasone Propionate Carboxylic Acid Intermediate (Impurity A) hydrolysis->carboxylic_acid esterification Esterification carboxylic_acid->esterification fluticasone_propionate2 Another Fluticasone Propionate Molecule fluticasone_propionate2->esterification dimer This compound (EP Impurity G) esterification->dimer

Proposed mechanism for fluticasone dimer formation.

Factors Influencing Dimer Formation

Several factors can influence the rate of fluticasone dimer formation, primarily by affecting the initial hydrolysis step:

  • pH: Alkaline conditions significantly accelerate the hydrolysis of the carbothioate ester, making pH a critical factor.[1][2]

  • Temperature: Elevated temperatures can increase the rate of both the hydrolysis and esterification reactions.

  • Moisture: The presence of water is necessary for the initial hydrolysis step.

  • Excipients: The composition of the drug product formulation can impact stability. Certain excipients may create a microenvironment that is more conducive to degradation.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. The tables below summarize the quantitative data from various studies on fluticasone propionate and fluticasone furoate under different stress conditions. It is important to note that these studies often report the total degradation of the active pharmaceutical ingredient (API) rather than the specific percentage of the dimer impurity formed.

Table 1: Forced Degradation of Fluticasone Propionate

Stress ConditionMethodology% Degradation of Fluticasone PropionateReference
Acid Hydrolysis (0.1N HCl, 60°C, 2 hrs)HPTLC6.11%[6]
Base Hydrolysis (0.1N NaOH, 60°C, 2 hrs)HPTLC8.32%[6]
Oxidative (30% H₂O₂, RT, 24 hrs)HPTLC14.78%[7]
Thermal (Dry Heat, 60°C, 2 hrs)HPTLC9.45%[6]
Acidic ConditionsRP-HPLC8.7%[8]
Basic ConditionsRP-HPLC15%[8]
Alkaline HydrolysisUPLC-MS-MS~22%[9]

Table 2: Forced Degradation of Fluticasone Furoate

Stress ConditionMethodology% Degradation of Fluticasone FuroateReference
Acid (2N HCl, 60°C, 2 hrs)UPLCSignificant Degradation[1]
Base (2N NaOH, 60°C, 2 hrs)UPLCSignificant Degradation[1]
Oxidation (20% H₂O₂, 60°C, 30 mins)UPLCSignificant Degradation[1]
Heat (105°C, 6 hrs)UPLCSignificant Degradation[1]
Photolytic (1.2 million lux hours)UPLCSignificant Degradation[1]
Water (Reflux, 60°C, 12 hrs)UPLCSignificant Degradation[1]

Experimental Protocols

The analysis of fluticasone and its impurities, including the dimer, is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) with UV or mass spectrometric detection. Below are detailed methodologies based on established analytical procedures.

Analysis of Fluticasone Propionate and Related Compounds (Based on USP Monograph)

This method is suitable for the separation and quantification of fluticasone propionate and its related compounds.

Chromatographic Conditions:

  • Column: C18, 4.6-mm × 25-cm; 5-µm packing

  • Mobile Phase: A gradient mixture of acetonitrile (B52724), methanol (B129727), and an aqueous solution of phosphoric acid.[10]

  • Flow Rate: 1.5 mL/min

  • Detector: UV at 239 nm

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

Reagent Preparation:

  • Solution A: 0.5 mL of phosphoric acid in 1000 mL of acetonitrile.[10]

  • Solution B: 0.5 mL of phosphoric acid in 1000 mL of methanol.[10]

  • Solution C: 0.5 mL of phosphoric acid in 1000 mL of water.[10]

  • Mobile Phase Gradient: A specific gradient program utilizing varying proportions of Solutions A, B, and C is employed as per the USP monograph.[10]

Sample Preparation:

  • Standard Preparation: Accurately weigh a quantity of USP Fluticasone Propionate RS and dissolve in the mobile phase to obtain a known concentration of about 0.04 mg/mL.[10]

  • Assay Preparation: Accurately weigh a quantity of Fluticasone Propionate and dissolve in the mobile phase to obtain a concentration of about 0.04 mg/mL.[10]

The following workflow diagram illustrates the analytical process.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_standard Weigh USP Fluticasone Propionate RS dissolve_standard Dissolve in Mobile Phase weigh_standard->dissolve_standard inject Inject into HPLC System dissolve_standard->inject weigh_sample Weigh Fluticasone Propionate Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample dissolve_sample->inject separate Chromatographic Separation (C18 column, Gradient Elution) inject->separate detect UV Detection at 239 nm separate->detect record Record Chromatograms detect->record measure Measure Peak Areas record->measure calculate Calculate Impurity Levels measure->calculate

Analytical workflow for fluticasone propionate impurities.
UPLC-MS/MS Method for High-Sensitivity Analysis

For the identification and quantification of impurities at very low levels, a UPLC-MS/MS method offers superior sensitivity and selectivity.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Acquity UPLC C18 BEH, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase: A gradient of methanol and 1mM ammonium (B1175870) trifluoroacetate (B77799) buffer.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Specific precursor-to-product ion transitions for fluticasone and its impurities are monitored.

Sample Preparation:

  • Solid-Phase Extraction (SPE): For complex matrices like plasma, SPE is often employed to extract and concentrate the analytes. Oasis HLB or MAX cartridges are commonly used.

  • Protein Precipitation: For simpler matrices, protein precipitation with a solvent like acetonitrile can be used.

  • Dilution: For drug product analysis, a simple dilution with the mobile phase may be sufficient.

Conclusion

The formation of the this compound is a degradation process that is critical to monitor and control in pharmaceutical formulations. The mechanism proceeds through a two-step pathway involving hydrolysis of the carbothioate group to a carboxylic acid, followed by intermolecular esterification. This process is significantly influenced by pH and temperature. Robust analytical methods, such as those detailed in this guide, are essential for the accurate quantification of this and other related impurities, ensuring the quality, safety, and efficacy of fluticasone-containing drug products. A thorough understanding of these degradation pathways enables the development of more stable formulations and appropriate storage recommendations.

References

Physicochemical Properties of Fluticasone Dimer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone (B1203827) propionate (B1217596) and fluticasone furoate are synthetic corticosteroids widely utilized in the management of asthma and allergic rhinitis. During the synthesis and storage of these active pharmaceutical ingredients (APIs), various impurities can form. One such critical impurity is the fluticasone dimer, officially designated as Fluticasone Impurity G in the European Pharmacopoeia (EP) and Fluticasone Related Compound E in the United States Pharmacopeia (USP). The presence of this dimer can impact the quality, safety, and efficacy of the final drug product. A thorough understanding of its physicochemical properties is therefore essential for the development of robust analytical methods for its detection and control, as well as for understanding its potential impact.

This technical guide provides a comprehensive overview of the known physicochemical properties of the fluticasone dimer. Due to the limited availability of specific experimental data for this impurity, this guide also includes comparative data for the parent compound, fluticasone propionate, and outlines general experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

The following tables summarize the available quantitative data for the fluticasone dimer and, for comparative purposes, fluticasone propionate.

Table 1: General and Physical Properties

PropertyFluticasone DimerFluticasone Propionate
IUPAC Name [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylateS-(fluoromethyl) 6α,9-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxyandrosta-1,4-diene-17β-carbothioate[1]
Synonyms Fluticasone Propionate EP Impurity G; Fluticasone USP Related Compound E; Fluticasone Furoate EP Impurity KFlovent, Flonase, Cutivate[1]
CAS Number 220589-37-780474-14-2[1]
Molecular Formula C43H51F5O8SC25H31F3O5S[1]
Molecular Weight 822.92 g/mol 500.57 g/mol [1]
Appearance White to Off-White SolidWhite to off-white crystalline powder[1]
Melting Point >195°C~273°C[1]

Table 2: Solubility and Partitioning Characteristics

PropertyFluticasone DimerFluticasone Propionate
Solubility Slightly soluble in Dimethyl Sulfoxide (B87167) (DMSO) and Methanol (B129727) (heated). Soluble in USP/EP diluent (Methanol). Quantitative data not publicly available.Practically insoluble in water.[2] Freely soluble in dimethyl sulfoxide and dimethylformamide.[2] Slightly soluble in methanol and 95% ethanol.[2]
pKa Data not publicly available.12.55[3]
LogP (Partition Coefficient) Data not publicly available.3.73[3]

Formation Pathway

The fluticasone dimer is a known process-related impurity in the synthesis of fluticasone propionate. Its formation involves the dimerization of two fluticasone propionate molecules. The precise mechanism can vary depending on the synthetic route and reaction conditions. Below is a simplified logical diagram illustrating the relationship between fluticasone propionate and its dimer impurity.

G A Fluticasone Propionate (Monomer) B Fluticasone Dimer (Impurity G/E) A->B Dimerization Reaction

Logical relationship of Fluticasone Dimer to its monomer.

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in USP General Chapter <741>.

Methodology:

  • Sample Preparation: A small quantity of the dry fluticasone dimer is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-4 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate, typically 1°C per minute, close to the expected melting point.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

G cluster_0 Sample Preparation cluster_1 Measurement A Dry Fluticasone Dimer Sample B Finely Powdered Sample A->B Grind C Load Capillary Tube B->C Pack D Place in Melting Point Apparatus C->D E Heat at Controlled Rate D->E F Record Melting Range E->F

Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)

This protocol is based on the principles outlined in USP General Chapter <1236>.

Methodology:

  • Solvent Selection: A range of relevant solvents (e.g., water, buffers of different pH, organic solvents) are chosen.

  • Sample Addition: An excess amount of fluticasone dimer is added to a known volume of each solvent in a sealed flask.

  • Equilibration: The flasks are agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Quantification: The concentration of the fluticasone dimer in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Spectrophotometric Method)

This protocol is based on the principles outlined in OECD Guideline 112.

Methodology:

  • Buffer Preparation: A series of buffers with a range of pH values are prepared.

  • Solution Preparation: A stock solution of the fluticasone dimer is prepared in a suitable solvent and then diluted in each buffer solution to a constant concentration.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of the molecule have different absorbances is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

LogP Determination (Shake-Flask Method)

This protocol is based on the principles outlined in OECD Guideline 107.

Methodology:

  • Phase Preparation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of fluticasone dimer is dissolved in one of the phases, and then a known volume of the other phase is added. The mixture is shaken until equilibrium is reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the fluticasone dimer in each phase is determined by a suitable analytical method (e.g., HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Conclusion

The fluticasone dimer is a significant impurity in fluticasone propionate and furoate drug substances. While comprehensive physicochemical data for this dimer is not extensively published, this guide provides the currently available information and outlines standardized methodologies for its determination. The provided data and protocols are intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of fluticasone-based pharmaceutical products. Further research to generate specific quantitative data for the solubility, pKa, and LogP of the fluticasone dimer is warranted to enhance the understanding and control of this critical impurity.

References

Forced Degradation of Fluticasone Propionate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, understanding the degradation pathways of an active pharmaceutical ingredient (API) is critical for ensuring drug product stability, safety, and efficacy. This in-depth technical guide explores the forced degradation of fluticasone (B1203827) propionate (B1217596), with a specific focus on the potential for dimerization and an overview of known degradation products.

Fluticasone propionate is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis. Its chemical stability is a key factor in the quality of its pharmaceutical formulations. Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the drug substance. While various degradation pathways for fluticasone propionate have been investigated, the formation of dimeric impurities under stress conditions is not a widely reported phenomenon. However, a known dimeric process-related impurity, designated as Fluticasone Propionate EP Impurity G, is recognized in pharmacopeias.

Known Degradation Pathways

Forced degradation studies on fluticasone propionate have primarily focused on hydrolysis (acidic and basic), oxidation, and photolysis. These studies have revealed several degradation products, but dimerization has not been identified as a significant degradation pathway under these conditions.

Hydrolytic Degradation

Fluticasone propionate is susceptible to hydrolysis, particularly under alkaline conditions. The primary degradation product observed is the corresponding carboxylic acid, formed by the cleavage of the thioester linkage.[1][2]

Table 1: Summary of Quantitative Data from Hydrolytic Degradation Studies

Stress ConditionDegradation Product(s)Percent DegradationReference
0.1 N HCl at 60°C for 2 hoursAdditional peaks observed6.11%[3]
0.1 N NaOH at 60°C for 2 hoursAdditional peaks observed8.32%[3]
0.05 M NaOHCarboxylic acid derivativeNot specified[1][2]
0.1 M NaOH:CH3CN=1:1Carboxylic acid derivativeNot specified[1][2]
5% NaOH at 50°C for 24 hoursMultiple degradation impuritiesNot specified[4]
Oxidative Degradation

Studies have shown that fluticasone propionate undergoes degradation under oxidative stress.

Table 2: Summary of Quantitative Data from Oxidative Degradation Studies

Stress ConditionDegradation Product(s)Percent DegradationReference
3% H2O2 at 60°C for 2 hoursAdditional peak observed14.78%[3]
Photolytic Degradation

Photodegradation studies have been conducted to evaluate the stability of fluticasone propionate under light exposure. These studies have identified several photoproducts resulting from complex photochemical reactions.[5][6] Dimerization has not been reported as a result of photolytic stress.

Table 3: Summary of Photodegradation Studies

Irradiation ConditionsSolventDegradation Product(s)Reference
254 nm and 310 nm, aerobic and anaerobicAcetonitrile (B52724) and propanolMultiple photoproducts identified[5][6]

The Fluticasone Propionate Dimer: A Process-Related Impurity

While forced degradation studies have not indicated the formation of dimers, a specific dimeric impurity, known as Fluticasone Propionate EP Impurity G, is a recognized process-related impurity in the synthesis of fluticasone propionate. This underscores the importance of controlling impurities from the manufacturing process.

Table 4: Characterization of Fluticasone Propionate Dimer (Impurity G)

ParameterInformationReference
Chemical Name 6α,9-Difluoro-17-[[(fluoromethyl)sulphanyl]carbonyl]-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17α-yl 6α,9-difluoro-11β,17-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylate[7]
CAS Number 220589-37-7[8]
Molecular Formula C43H51F5O7S[8]
Molecular Weight 822.9 g/mol [8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of forced degradation studies. Below are representative protocols based on published literature.

General Forced Degradation Procedure

A stock solution of fluticasone propionate is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Aliquots of this stock solution are then subjected to various stress conditions. After the specified time, the solutions are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Acid and Base Hydrolysis[3]
  • Acid Hydrolysis: Mix equal volumes of the fluticasone propionate stock solution and 0.1 N hydrochloric acid. Heat the mixture at 60°C for 2 hours.

  • Base Hydrolysis: Mix equal volumes of the fluticasone propionate stock solution and 0.1 N sodium hydroxide. Heat the mixture at 60°C for 2 hours.

Oxidative Degradation[3]
  • Mix equal volumes of the fluticasone propionate stock solution and 3% hydrogen peroxide. Heat the mixture at 60°C for 2 hours.

Photodegradation[6]
  • Prepare a solution of fluticasone propionate in a suitable solvent (e.g., acetonitrile or propanol).

  • Irradiate the solution with a specific wavelength of UV light (e.g., 254 nm or 310 nm) for a defined period under both aerobic and anaerobic conditions.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

Analytical Methodologies

A stability-indicating analytical method is essential to separate the drug substance from its degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.

Table 5: Typical HPLC Method Parameters for Fluticasone Propionate and its Degradation Products

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol)
Flow Rate Typically 1.0 mL/min
Detection Wavelength 239 nm
Column Temperature Ambient or controlled (e.g., 40°C)

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the typical workflow for forced degradation studies and the logical relationship between the drug substance and its known degradation products and impurities.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Fluticasone Propionate API StockSolution Prepare Stock Solution API->StockSolution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) StockSolution->Base Oxidation Oxidation (e.g., 3% H2O2, 60°C) StockSolution->Oxidation Thermal Thermal Degradation (e.g., Dry Heat) StockSolution->Thermal Photolytic Photolytic Degradation (e.g., UV Light) StockSolution->Photolytic Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC HPLC Analysis Neutralize->HPLC Characterization Characterization of Degradation Products HPLC->Characterization

Caption: A typical workflow for conducting forced degradation studies on Fluticasone Propionate.

Degradation_Pathways Fluticasone Propionate Degradation and Impurity Relationship cluster_degradation Forced Degradation Products cluster_impurity Process-Related Impurity FP Fluticasone Propionate Hydrolysis_Product Hydrolysis Product (Carboxylic Acid) FP->Hydrolysis_Product Base/Acid Hydrolysis Oxidation_Product Oxidation Products FP->Oxidation_Product Oxidation Photo_Product Photodegradation Products FP->Photo_Product Photolysis Dimer Dimer Impurity (EP Impurity G) FP->Dimer Synthesis Process

Caption: Relationship between Fluticasone Propionate, its degradation products, and the known dimer impurity.

Conclusion

The available scientific literature on the forced degradation of fluticasone propionate indicates that the primary degradation pathways involve hydrolysis and oxidation, leading to the formation of several well-characterized degradation products. Photolytic degradation also results in various photoproducts. Notably, the formation of a dimeric species under these stress conditions has not been reported. However, a dimeric impurity, Fluticasone Propionate EP Impurity G, is a known process-related impurity. This highlights the dual importance for researchers and drug development professionals to not only investigate degradation pathways through stress testing but also to thoroughly characterize and control impurities arising from the synthetic process to ensure the quality, safety, and efficacy of the final drug product. Further studies could explore more extreme or varied stress conditions to definitively rule out the possibility of dimerization as a degradation pathway.

References

An In-depth Technical Guide to the Identification and Structural Elucidation of Fluticasone Dimer Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and structural elucidation of a significant dimeric impurity of Fluticasone (B1203827), a potent corticosteroid widely used in the treatment of asthma and allergic rhinitis. The focus of this document is on "Fluticasone Propionate (B1217596) EP Impurity G," a known dimer, detailing its structure, and the analytical methodologies required for its characterization. This guide is intended to support researchers and professionals in drug development and quality control in understanding and managing this and similar impurities.

Introduction to Fluticasone and its Impurities

Fluticasone is a synthetic corticosteroid with high topical anti-inflammatory activity. It is available in various salt forms, most commonly as fluticasone propionate and fluticasone furoate. During the synthesis and storage of fluticasone propionate, several impurities can form, including dimeric species. These impurities, even at low levels, can impact the safety and efficacy of the final drug product. Therefore, their identification, quantification, and control are critical aspects of drug development and manufacturing, guided by regulations such as the ICH Q3A/B guidelines.[1][2][3][4]

One of the known dimeric impurities is Fluticasone Propionate EP Impurity G.[5][6][7][] The presence of such impurities necessitates robust analytical methods for their detection and structural confirmation.

Structural Elucidation of Fluticasone Propionate Dimer (Impurity G)

The primary fluticasone dimer impurity addressed in this guide is Fluticasone Propionate EP Impurity G.

Chemical Name: 6α,9-Difluoro-17-[[(fluoromethyl)sulphanyl]carbonyl]-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17α-yl 6α,9-difluoro-11β,17-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylate.[5][6][7]

Molecular Formula: C₄₃H₅₁F₅O₈S[5][6][7][]

CAS Number: 220589-37-7[5][6][7]

The structure of this dimer consists of two fluticasone-related steroid cores linked together. The elucidation of this complex structure requires a combination of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data on Fluticasone Dimer Impurities

The levels of dimeric impurities in fluticasone propionate batches can vary depending on the manufacturing process and storage conditions. The following table summarizes reported quantitative data for dimeric impurities.

Impurity TypeConcentration Range (%)Analytical MethodReference
Dimeric Impurities0.06 - 0.9HPLC-UV[9]
Fluticasone Propionate EP Impurity GNot specified in publicly available literatureHPLC/UPLC

Note: The concentration of specific dimer impurities like Impurity G can be batch-dependent. The reporting, identification, and qualification thresholds for impurities are determined by the maximum daily dose of the drug substance as per ICH Q3A guidelines.[1][3][4]

Experimental Protocols

This section details the experimental methodologies for the isolation and structural elucidation of Fluticasone Propionate EP Impurity G.

Forced Degradation Studies

Forced degradation studies are essential to understand the potential degradation pathways of fluticasone propionate and to generate impurities, including dimers, for analytical method development.

Protocol:

  • Sample Preparation: Prepare solutions of fluticasone propionate in various stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 4 hours.[10]

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 105°C for 48 hours.

    • Photolytic: Exposure to UV light (254 nm) and visible light (400-800 nm) for an extended period.

  • Neutralization: Neutralize the acidic and basic solutions before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to observe the formation of degradation products.

Isolation of the Dimer Impurity

Protocol using Preparative HPLC:

  • Column: Use a suitable preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The gradient should be optimized to achieve separation of the dimer from the parent drug and other impurities.

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min).

  • Detection: UV detection at a wavelength where both fluticasone propionate and the dimer absorb (e.g., 239 nm).

  • Fraction Collection: Collect the fractions corresponding to the dimer peak.

  • Purity Check: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Solvent Evaporation: Evaporate the solvent from the pure fractions under reduced pressure to obtain the isolated dimer impurity.

High-Performance Liquid Chromatography (HPLC) for Analysis

Instrumentation: An HPLC system equipped with a UV detector.

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized to separate the dimer from other impurities
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 239 nm
Injection Volume 10 µL
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) for MS/MS fragmentation
Mass Range 100 - 1500 m/z

Expected Results: The high-resolution mass spectrum should confirm the molecular formula of the dimer (C₄₃H₅₁F₅O₈S) by providing an accurate mass measurement of the protonated molecule [M+H]⁺. MS/MS fragmentation analysis will reveal the connectivity of the two monomeric units by identifying characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Experiments to be Performed:

  • ¹H NMR: To identify the number and types of protons in the molecule.

  • ¹³C NMR: To determine the number and types of carbon atoms.

  • DEPT-135: To distinguish between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.[11]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[11]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and establishing the linkage between the two monomer units.[11]

  • ¹⁹F NMR: To observe the fluorine atoms in the molecule, which can aid in confirming the structure.

The combination of these NMR experiments will allow for the unambiguous assignment of all proton and carbon signals and confirm the covalent linkage between the two fluticasone-related moieties in the dimer structure.

Visualizations

The following diagrams illustrate the workflow for the identification and structural elucidation of the fluticasone dimer and its general synthetic pathway.

experimental_workflow cluster_synthesis Impurity Generation cluster_isolation Isolation & Purification cluster_elucidation Structural Elucidation cluster_confirmation Structure Confirmation synthesis Fluticasone Propionate Synthesis prep_hplc Preparative HPLC synthesis->prep_hplc forced_degradation Forced Degradation Studies forced_degradation->prep_hplc hplc_ms HPLC-MS/MS (Molecular Weight & Fragmentation) prep_hplc->hplc_ms nmr NMR Spectroscopy (1D & 2D Experiments) prep_hplc->nmr structure Confirmed Dimer Structure hplc_ms->structure nmr->structure

Caption: Experimental workflow for dimer identification.

synthesis_pathway cluster_synthesis Synthesis of Fluticasone Propionate EP Impurity G flumethasone Flumethasone compound_I Compound I flumethasone->compound_I Oxidation impurity_B Impurity EP-ZB compound_I->impurity_B Reaction with Sulfur Reagent compound_II Compound II compound_I->compound_II Acylation compound_IV Compound IV impurity_B->compound_IV compound_II->compound_IV Condensation compound_V Compound V compound_IV->compound_V Reaction with Sulfur Reagent compound_VI Compound VI compound_V->compound_VI Reaction with Acid-binding Agent impurity_G Impurity EP-ZG (Dimer) compound_VI->impurity_G Reaction with Bromofluoromethane

Caption: Synthesis pathway for Impurity G.[12]

Conclusion

The identification and structural elucidation of dimeric impurities, such as Fluticasone Propionate EP Impurity G, are crucial for ensuring the quality, safety, and efficacy of fluticasone propionate drug products. A systematic approach combining forced degradation studies, chromatographic separation, and spectroscopic analysis (MS and NMR) is essential for the comprehensive characterization of these complex molecules. The detailed protocols and information provided in this guide serve as a valuable resource for scientists and researchers involved in the development and quality control of pharmaceuticals. Adherence to regulatory guidelines, such as those from the ICH, is paramount in managing these impurities throughout the drug product lifecycle.

References

Unraveling the Genesis of Dimeric Impurities in Fluticasone Propionate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Fluticasone Propionate, a potent corticosteroid widely used in the treatment of asthma and allergic rhinitis, is a complex process where the formation of impurities is a critical concern for drug quality and safety. Among these, dimeric impurities represent a significant challenge. This in-depth technical guide elucidates the origins, formation mechanisms, and analytical considerations of these dimeric impurities, providing a comprehensive resource for professionals in the pharmaceutical field.

Classification of Dimeric Impurities

Two primary types of dimeric impurities have been identified in the synthesis of Fluticasone Propionate:

  • Fluticasone Propionate EP Impurity G: This is an asymmetric dimer characterized by an ester linkage and a carbothioate S-ester linkage.

  • Fluticasone Propionate EP Impurity H: This is a symmetric disulfide dimer, also referred to as Desfluoromethyl Fluticasone Propionate Disulfide.

These impurities are process-related and can arise from specific side reactions involving key intermediates during the synthesis.

The Origin and Formation Pathways of Dimeric Impurities

The formation of these dimeric impurities is intricately linked to the synthetic route of Fluticasone Propionate, which often commences from Flumethasone. The introduction of the carbothioic acid group at the C-17 position is a critical step where side reactions leading to dimerization can occur.

Formation of Fluticasone Propionate EP Impurity G

The synthesis of Impurity G is not a direct dimerization of Fluticasone Propionate but rather a multi-step process involving the reaction of key intermediates. A plausible pathway, based on patent literature, involves the following logical steps:

impurity_g_formation flumethasone Flumethasone compound_I Compound I (17β-carboxylic acid intermediate) flumethasone->compound_I Oxidative Cleavage impurity_B Impurity B (a monomeric intermediate) compound_I->impurity_B Reaction with sulfur agent compound_II Compound II (Acylated Compound I) compound_I->compound_II Acylation compound_IV Compound IV (Condensed product) impurity_B->compound_IV compound_II->compound_IV Condensation with Impurity B compound_V Compound V compound_IV->compound_V Reaction with sulfur agent compound_VI Compound VI compound_V->compound_VI Base-catalyzed reaction impurity_G Impurity G compound_VI->impurity_G Reaction with Bromofluoromethane (B51070)

Caption: Logical workflow for the synthesis of Fluticasone Propionate Impurity G.

This pathway highlights that Impurity G is formed through a convergent synthesis where two different steroid intermediates are condensed.

Formation of Fluticasone Propionate EP Impurity H (Disulfide Dimer)

The formation of the disulfide dimer, Impurity H, is believed to occur via the oxidative dimerization of a carbothioic acid intermediate. This intermediate is a crucial precursor to Fluticasone Propionate. The presence of oxidizing agents or conditions that favor oxidation can lead to the coupling of two molecules of this intermediate.

impurity_h_formation intermediate Carbothioic Acid Intermediate (R-COSH) thiol_radical Thiol Radical (R-COS•) intermediate->thiol_radical Oxidation impurity_H Impurity H (Disulfide Dimer) (R-CO-S-S-CO-R) thiol_radical->impurity_H Dimerization

Caption: Proposed mechanism for the formation of Fluticasone Propionate Impurity H.

The specific oxidizing species in the synthesis process that can trigger this dimerization are not always explicitly defined but can include residual oxidants from previous steps or atmospheric oxygen under certain conditions (e.g., elevated temperature, presence of metal catalysts).

Quantitative Data on Dimeric Impurities

Quantitative data on the formation of dimeric impurities is often proprietary and dependent on the specific manufacturing process. However, literature suggests that the levels of these impurities are closely monitored and controlled to meet pharmacopeial specifications.

Impurity NameTypical Pharmacopeial LimitFactors Influencing Formation
Fluticasone Propionate EP Impurity GTypically controlled to low levels (e.g., <0.15%)Stoichiometry of reactants, reaction temperature, purification efficiency.
Fluticasone Propionate EP Impurity HTypically controlled to low levels (e.g., <0.2%)Presence of oxidizing agents, reaction time, temperature, pH.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and forced degradation studies related to dimeric impurities, based on available literature.

Synthesis of Fluticasone Propionate Impurity G (Illustrative, based on patent CN110105419B)

Objective: To outline the key synthetic transformations for obtaining Impurity G.

Materials: Flumethasone, periodic acid, a suitable sulfurizing agent (e.g., N,N-dimethylthiocarbamoyl chloride), an acylating agent, an organic solvent (e.g., tetrahydrofuran, dichloromethane), a base, and bromofluoromethane.

Methodology:

  • Preparation of Compound I (17β-carboxylic acid intermediate):

    • Dissolve Flumethasone in tetrahydrofuran.

    • Slowly add an aqueous solution of periodic acid at a controlled temperature (e.g., 0-20°C).

    • After the reaction is complete, add water to precipitate the product.

    • Filter, wash, and dry the resulting solid to obtain Compound I.

  • Synthesis of Impurity B and Compound II:

    • React Compound I with a sulfurizing agent to yield Impurity B.

    • In a separate reaction, acylate Compound I to produce Compound II.

  • Condensation and Subsequent Reactions:

    • Condense Compound II with Impurity B to form Compound IV.

    • Treat Compound IV with a sulfurizing agent in the presence of a catalyst to yield Compound V.

    • React Compound V with a base to form Compound VI.

  • Final Step to Impurity G:

    • React Compound VI with bromofluoromethane to obtain Fluticasone Propionate EP Impurity G.

    • Purify the final product using techniques such as column chromatography.

Forced Degradation Study to Induce Disulfide Dimer Formation

Objective: To intentionally degrade a carbothioic acid intermediate of Fluticasone Propionate to observe the formation of the disulfide dimer (Impurity H).

Materials: A carbothioic acid intermediate of Fluticasone Propionate, 3% hydrogen peroxide solution (oxidizing agent), a suitable solvent (e.g., acetonitrile), and an HPLC system for analysis.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the carbothioic acid intermediate in the chosen solvent.

  • Stress Condition Application:

    • Treat the solution with 3% hydrogen peroxide.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).

  • Sample Analysis:

    • Cool the solution to room temperature.

    • Analyze the stressed sample using a validated stability-indicating HPLC method.

    • Compare the chromatogram of the stressed sample with that of an unstressed sample and a reference standard of Impurity H to identify and quantify the degradation product.

Conclusion

The formation of dimeric impurities in the synthesis of Fluticasone Propionate is a multifaceted issue rooted in the reactivity of key intermediates. Impurity G arises from a specific synthetic pathway involving the condensation of two different steroid molecules, while Impurity H is likely formed through the oxidative dimerization of a carbothioic acid intermediate. A thorough understanding of these formation pathways, coupled with robust analytical monitoring and process control, is essential for ensuring the purity and safety of the final drug substance. The information presented in this guide provides a foundational understanding for researchers and drug development professionals to address and mitigate the challenges posed by these critical impurities.

Spectral Characterization of Fluticasone Dimer Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of a known dimeric impurity of Fluticasone, often referred to as Fluticasone Propionate (B1217596) EP Impurity G. Understanding the spectral properties of this impurity is crucial for the development of robust analytical methods for impurity profiling, ensuring the quality, safety, and efficacy of Fluticasone-containing drug products. This guide details the common analytical techniques employed for its identification and quantification, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Introduction to Fluticasone Dimer Impurity

Fluticasone is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis. During the synthesis of the active pharmaceutical ingredient (API) or upon storage, various impurities can form. One such critical impurity is a dimeric adduct. This impurity is recognized by regulatory bodies and is listed in pharmacopeias, such as the European Pharmacopoeia (EP) as Fluticasone Propionate Impurity G[1][2][3]. The formation of such impurities, even at trace levels, can have potential implications for the safety and efficacy of the final drug product. Therefore, its rigorous characterization is a mandatory step in drug development and quality control.

Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products, including dimers[4][5][6][7][8].

Physicochemical Properties

The this compound is a well-characterized entity with a defined molecular formula and weight, which are fundamental for its spectral analysis.

PropertyValueReference(s)
Systematic Name 6α,9-Difluoro-17-[[(fluoromethyl)sulfanyl]carbonyl]-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17α-yl 6α,9-difluoro-11β,17-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylate[1][2]
Molecular Formula C₄₃H₅₁F₅O₈S[3][9][][11]
Molecular Weight 822.92 g/mol [3][9][][11]
Synonyms This compound, Fluticasone Propionate EP Impurity G, Fluticasone Furoate EP Impurity K, Fluticasone USP Related Compound E[1][2][]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the identification and structural elucidation of impurities. For the Fluticasone dimer, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Expected Data:

ParameterExpected ValueNotes
Monoisotopic Mass 822.3236 g/mol Calculated based on the molecular formula C₄₃H₅₁F₅O₈S.
[M+H]⁺ 823.3315 m/zThe protonated molecule is commonly observed in positive ion mode electrospray ionization (ESI+).
[M+Na]⁺ 845.3134 m/zSodium adducts are also frequently observed.

Fragmentation Pattern:

While specific fragmentation data is not publicly available, tandem mass spectrometry (MS/MS) experiments would be expected to yield fragments corresponding to the cleavage of the ester linkage connecting the two Fluticasone moieties, as well as losses of functional groups such as the fluoromethylthio group and propionate group. The fragmentation pattern would be crucial for confirming the connectivity of the dimer.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A general protocol for the analysis of the this compound using LC-MS is outlined below.

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A mass spectrometer, preferably a high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of Fluticasone and its impurities[12][13]. A typical dimension would be 2.1 mm x 100 mm with a 1.7 µm particle size for UHPLC.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: 100 - 1000 m/z.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of impurities. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework, while ¹⁹F NMR is particularly useful for fluorinated compounds like Fluticasone. The use of ¹⁹F NMR has been specifically noted for distinguishing between monomeric and dimeric impurities of Fluticasone[].

Expected Spectral Features:

While specific chemical shift data for the dimer is proprietary, the NMR spectra would be expected to show two distinct sets of signals corresponding to the two different Fluticasone units within the dimer, with some signals potentially overlapping. 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for assigning the complex signals and confirming the linkage between the two monomeric units.

Experimental Protocol: NMR Analysis

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H, ¹³C, and ¹⁹F nuclei.

Sample Preparation:

  • Dissolve an accurately weighed amount of the isolated dimer impurity or a reference standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 1-10 mg in 0.5-0.7 mL of solvent.

NMR Experiments:

  • ¹H NMR: Provides information on the proton environment.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • ¹⁹F NMR: Crucial for observing the fluorine atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is key to determining the linkage point of the dimer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation, detection, and quantification of impurities in drug substances and products. A stability-indicating HPLC method should be able to resolve the this compound from the main API peak and other potential impurities.

Typical Chromatographic Parameters:

ParameterTypical ConditionsReference(s)
Column Reversed-phase C18 or Phenyl-Hexyl, e.g., 250 mm x 4.6 mm, 5 µm[12][13][14][15]
Mobile Phase A Aqueous buffer (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer) or 0.1% trifluoroacetic acid in water[12][15]
Mobile Phase B Acetonitrile and/or Methanol[12][13][14][15]
Elution Mode Gradient[12][15]
Flow Rate 1.0 - 1.5 mL/min[14][15]
Column Temperature 30 - 40 °C[12]
Detection Wavelength 235 - 240 nm[4][12][14][15]

Retention Time: The retention time of the dimer will be dependent on the specific chromatographic conditions but is expected to be longer than that of the Fluticasone monomer due to its larger size and potentially higher lipophilicity. Method development and validation are essential to ensure adequate resolution.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

Methodology:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Prepare a series of working standards by diluting the stock solution to known concentrations for linearity and quantification.

  • Sample Preparation: Accurately weigh the drug substance or product and dissolve it in the diluent to a known concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the peak corresponding to the dimer impurity by comparing its retention time with that of the reference standard. Quantify the impurity using the peak area and the calibration curve generated from the working standards.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the characterization of the this compound and the relationship between the different analytical techniques.

cluster_0 Impurity Generation & Isolation cluster_1 Spectroscopic Characterization cluster_2 Chromatographic Analysis cluster_3 Final Outcome Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Isolation Isolation & Purification (Prep-HPLC) Forced_Degradation->Isolation Synthesis Direct Synthesis of Impurity G Synthesis->Isolation MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Isolation->MS NMR NMR Spectroscopy (1H, 13C, 19F, 2D) - Definitive Structure - Stereochemistry Isolation->NMR HPLC HPLC Method Development - Separation & Detection Isolation->HPLC MSMS Tandem MS (MS/MS) - Fragmentation Pattern - Structural Confirmation MS->MSMS CQ Characterized Impurity Profile for Quality Control MSMS->CQ NMR->CQ Validation Method Validation - Specificity, Linearity, Accuracy, Precision HPLC->Validation Validation->CQ

Caption: Workflow for the generation, isolation, and characterization of the this compound.

cluster_0 Core Techniques cluster_1 Hyphenated Techniques cluster_2 Information Obtained HPLC HPLC LCMS LC-MS / LC-MS/MS HPLC->LCMS LCNMR LC-NMR HPLC->LCNMR Separation Separation & Quantification HPLC->Separation MS MS MS->LCMS MolWeight Molecular Weight & Formula MS->MolWeight NMR NMR NMR->LCNMR Structure Definitive Structure NMR->Structure LCMS->MolWeight LCMS->Structure LCNMR->Structure

Caption: Interrelationship of analytical techniques for Fluticasone dimer characterization.

Conclusion

The spectral characterization of the this compound is a critical aspect of ensuring the quality and safety of Fluticasone drug products. A combination of mass spectrometry, NMR spectroscopy, and HPLC provides the necessary tools for the unambiguous identification, structural elucidation, and quantification of this impurity. While specific spectral data is often proprietary, this guide outlines the established methodologies and the expected outcomes of these analyses. The development of robust, validated, and stability-indicating analytical methods is paramount for the routine monitoring and control of this and other impurities in the pharmaceutical industry.

References

Stability of Fluticasone Propionate and Its Dimers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of fluticasone (B1203827) propionate (B1217596), a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis. Understanding the degradation pathways and stability profile of fluticasone propionate and its associated impurities, including dimers, is critical for the development of safe, effective, and robust pharmaceutical formulations. This document summarizes key findings from forced degradation studies, outlines detailed experimental protocols, and presents visual representations of degradation pathways and analytical workflows.

Stability of Fluticasone Propionate under Stress Conditions

Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance. Fluticasone propionate has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.

Hydrolytic Degradation

Acid Hydrolysis: Fluticasone propionate demonstrates relative stability under acidic conditions. Studies have shown minimal degradation when exposed to 0.1N HCl at elevated temperatures (e.g., 60°C for 2 hours), with reported degradation ranging from approximately 6.11% to 8.7%.[1][2]

Base Hydrolysis: The ester and thioester moieties in fluticasone propionate render it susceptible to base-catalyzed hydrolysis. Significant degradation is observed in the presence of bases like sodium hydroxide.[1][3] The primary degradation product identified under alkaline conditions is the 17-carboxylic acid derivative, formed by the hydrolysis of the 17-position thioester moiety.[3][4] The degradation follows apparent first-order kinetics.[3]

Oxidative Degradation

Exposure to oxidative stress, typically using hydrogen peroxide (e.g., 3% H2O2 at 60°C for 2 hours), results in moderate degradation of fluticasone propionate, with reported degradation of approximately 14.78%.[2]

Thermal Degradation

Fluticasone propionate exhibits good stability against thermal stress in the solid state. When subjected to dry heat (e.g., 60°C), the degradation is generally low, with reported values around 9.45%.[2] However, the physical properties of micronized fluticasone propionate can be affected by temperature and humidity during storage, which may influence its performance in dry powder inhaler formulations.

Photodegradation

Fluticasone propionate is sensitive to light. Photodegradation studies under different wavelengths (254 nm and 310 nm) have shown that the cyclohexadienone moiety in ring A and the keto group at C-17 are modified, leading to the formation of several photoproducts.[5]

Data on Fluticasone Propionate Degradation

The following tables summarize the quantitative data from forced degradation studies on fluticasone propionate.

Table 1: Summary of Fluticasone Propionate Degradation under Various Stress Conditions

Stress ConditionReagent/MethodTemperatureDurationDegradation (%)Reference
Acid Hydrolysis0.1N HCl60°C2 hours6.11[2]
Acid HydrolysisNot SpecifiedNot SpecifiedNot Specified8.7[1]
Base Hydrolysis0.1N NaOH60°C2 hours8.32[2]
Base HydrolysisNot SpecifiedNot SpecifiedNot Specified15[1]
Oxidative3% H₂O₂60°C2 hours14.78[2]
Thermal (Dry Heat)Oven60°CNot Specified9.45[2]
PhotolyticUV light / SunlightAmbientNot SpecifiedSignificant[1][6]

Table 2: Apparent First-Order Rate Constants for a degradation of Fluticasone Propionate in Alkaline Solutions at 37°C

Alkaline SolutionRate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)Reference
0.05 M NaOH0.472 ± 0.0131.47[3][4]
0.1 M NaOH:CH₃CN=1:10.154 ± 0.0004.50[3][4]
0.1 M NaOH:Methanol (B129727)=1:10.169 ± 0.0034.10[3][4]

Fluticasone Propionate Dimers

During the synthesis and storage of fluticasone propionate, the formation of dimer impurities can occur. Two notable dimer impurities are:

  • Fluticasone Propionate EP Impurity G: A dimer formed through an ester linkage between the C-17 carboxylic acid of one molecule (a degradation product) and the C-17 hydroxyl group of another.

  • Fluticasone Propionate Disulfide Dimer Impurity (EP Impurity H): This impurity is characterized by a disulfide bond. Its formation is suggested to occur via oxidative or radical coupling of the sulfur-containing moiety of fluticasone propionate during synthesis. The use of radical inhibitors and antioxidants can control its formation.

Currently, there is a lack of publicly available data on the stability and degradation pathways of these specific dimer impurities under forced degradation conditions. Further research is needed to elucidate their stability profiles.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on fluticasone propionate.

  • Preparation of Stock Solution: Accurately weigh and dissolve fluticasone propionate in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water) to obtain a known concentration.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-4 hours). Cool the solution and neutralize with 0.1N NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-4 hours). Cool the solution and neutralize with 0.1N HCl.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep the solution at room temperature or heat at a specified temperature (e.g., 60°C) for a defined period.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60-80°C) for a defined period. Also, subject the drug solution to thermal stress.

  • Photolytic Degradation: Expose the drug solution and solid substance to UV light (e.g., 254 nm) and/or sunlight for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with a non-degraded control sample, using a stability-indicating analytical method, such as HPLC or UPLC.

Stability-Indicating HPLC Method

The following is a representative HPLC method for the analysis of fluticasone propionate and its degradation products.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., 0.05% v/v phosphoric acid in water, pH adjusted to 3.5). The exact ratio may vary and can be run in isocratic or gradient mode.[7]

  • Flow Rate: 1.0 mL/min.[2][8]

  • Detection Wavelength: 239 nm.[1][9]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: Ambient or controlled (e.g., 40°C).

Visualizations

Degradation Pathways of Fluticasone Propionate

Fluticasone_Degradation Fluticasone Fluticasone Propionate Acid_Degradation Minor Degradation Products Fluticasone->Acid_Degradation  Acid Hydrolysis (e.g., 0.1N HCl, heat) Base_Degradation 17-Carboxylic Acid Derivative (Fluticasone Propionate EP Impurity A) Fluticasone->Base_Degradation  Base Hydrolysis (e.g., 0.1N NaOH, heat) Oxidative_Degradation Oxidized Products Fluticasone->Oxidative_Degradation  Oxidation (e.g., H2O2, heat) Thermal_Degradation Minor Degradation Products Fluticasone->Thermal_Degradation  Thermal Stress (Dry Heat) Photo_Degradation Photoproducts (Modification of Ring A and C-17) Fluticasone->Photo_Degradation  Photolysis (UV/Sunlight) Stability_Workflow cluster_stress Stress Testing cluster_analysis Analysis Acid Acid Hydrolysis SamplePrep Sample Preparation (Dilution, Neutralization) Acid->SamplePrep Base Base Hydrolysis Base->SamplePrep Oxidation Oxidative Degradation Oxidation->SamplePrep Thermal Thermal Degradation Thermal->SamplePrep Photolytic Photolytic Degradation Photolytic->SamplePrep HPLC HPLC/UPLC Analysis SamplePrep->HPLC Data Data Acquisition & Processing (Peak Integration, Purity Analysis) HPLC->Data Drug Fluticasone Propionate (API or Formulation) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photolytic

References

The Impact of Storage Conditions on Fluticasone Dimer Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluticasone (B1203827) propionate (B1217596), a potent synthetic corticosteroid, is widely used in the treatment of asthma and allergic rhinitis. The stability of fluticasone propionate is a critical factor in ensuring its therapeutic efficacy and safety. Under certain storage conditions, fluticasone propionate can degrade, leading to the formation of impurities, including dimers, which may impact the drug's performance and safety profile. This technical guide provides an in-depth analysis of the impact of storage conditions on the formation of fluticasone propionate dimers and other degradation products. It includes a summary of quantitative data from forced degradation studies, detailed experimental protocols for the analysis of impurities, and visual representations of analytical workflows and degradation pathways.

Introduction

The chemical stability of an active pharmaceutical ingredient (API) like fluticasone propionate is a cornerstone of drug product quality. Degradation of the API can lead to a loss of potency and the formation of potentially harmful impurities. One such group of impurities that can arise from the degradation of fluticasone propionate are dimers. The formation of these dimers is influenced by various environmental factors during storage, including temperature, humidity, and light. Understanding the kinetics and mechanisms of dimer formation is crucial for developing robust formulations and establishing appropriate storage and handling guidelines.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance and helping to identify potential degradation products and pathways. These studies involve exposing the drug to stress conditions such as high temperature, humidity, acidic and basic environments, oxidation, and photolysis.[1][2] While not always directly representative of real-time storage conditions, the data from these studies are invaluable for predicting and controlling the formation of impurities like dimers.

Impact of Storage Conditions on Fluticasone Propionate Degradation

Forced degradation studies have demonstrated that fluticasone propionate is susceptible to degradation under various stress conditions, leading to the formation of multiple degradation products. While the specific identification and quantification of the "dimer" impurity under a range of storage conditions are not extensively detailed in publicly available literature, the overall degradation profile provides critical insights.

Summary of Forced Degradation Studies

The following tables summarize the quantitative data from forced degradation studies performed on fluticasone propionate. These studies utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) to quantify the extent of degradation.

Table 1: Summary of Fluticasone Propionate Degradation under Various Stress Conditions (HPLC Method) [2]

Stress ConditionParameters% Degradation of Fluticasone Propionate
Acidic0.1N HCl at 60°C for 2 hours8.7%
Basic0.1N NaOH at 60°C for 2 hours15%
Oxidative3% H₂O₂ at 60°C for 2 hoursNo significant degradation
Thermal60°C for 2 hoursNo significant degradation

Table 2: Summary of Fluticasone Propionate Degradation under Various Stress Conditions (HPTLC Method) [1]

Stress ConditionParameters% Degradation of Fluticasone Propionate
Acidic0.1N HCl at 60°C for 2 hours6.11%
Basic0.1N NaOH at 60°C for 2 hours14.78%
Oxidative3% H₂O₂ at 60°C for 2 hours8.32%
Thermal (Dry Heat)Not specified9.45%

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of fluticasone propionate and its degradation products. The following sections provide protocols from published studies.

Stability-Indicating HPLC Method for Impurity Profiling[2]

This method was developed for the impurity profiling of a nasal spray containing azelastine (B1213491) hydrochloride and fluticasone propionate.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV/PDA detector.

  • Column: Baker bond phenyl hexyl, 250 × 4.6 mm, 5 µm.

  • Mobile Phase A: A mixture of octane (B31449) sulfonic acid sodium salt and trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Gradient.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 239 nm.

  • Sample Preparation:

    • Accurately weigh the sample containing fluticasone propionate.

    • Dissolve and dilute with a suitable diluent to achieve a known concentration.

    • Filter the solution through a 0.45 µm filter before injection.

Stability-Indicating HPTLC Method[1]

This method was developed for the determination of fluticasone propionate in bulk API and pharmaceutical formulations.

  • Instrumentation: High-Performance Thin-Layer Chromatography (HPTLC) system with a TLC scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel TLC plates.

  • Mobile Phase: Toluene:ethyl acetate (B1210297) (7:3 v/v).

  • Detection: Densitometric scanning in absorbance mode at 239 nm.

  • Sample Preparation for Forced Degradation:

    • Acidic Degradation: Mix 5 mL of fluticasone propionate solution with 5 mL of 0.1N HCl and heat at 60°C for 2 hours.

    • Basic Degradation: Mix 5 mL of fluticasone propionate solution with 5 mL of 0.1N NaOH and heat at 60°C for 2 hours.

    • Oxidative Degradation: Mix 5 mL of fluticasone propionate solution with 5 mL of 3% hydrogen peroxide and heat at 60°C for 2 hours.

    • Cool the resultant solutions to room temperature before applying to the TLC plate.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow for stability testing and the general concept of drug degradation.

Experimental Workflow for Fluticasone Propionate Stability Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Drug_Substance Fluticasone Propionate (API or Formulation) Stress_Conditions Exposure to Stress Conditions (Heat, Humidity, Light, Acid, Base, Oxidizing Agent) Drug_Substance->Stress_Conditions Forced Degradation Stressed_Sample Stressed Sample Preparation (Dissolution, Dilution, Filtration) Stress_Conditions->Stressed_Sample Chromatography HPLC / HPTLC Analysis Stressed_Sample->Chromatography Detection UV/PDA or MS Detection Chromatography->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurities (including Dimer) Peak_Integration->Quantification Stability_Report Stability_Report Quantification->Stability_Report Reporting G cluster_stress Storage & Stress Conditions cluster_products Degradation Products Fluticasone Fluticasone Propionate (Active Pharmaceutical Ingredient) Degradation_Process Chemical Degradation Fluticasone->Degradation_Process Temperature Elevated Temperature Temperature->Degradation_Process Humidity High Humidity Humidity->Degradation_Process Light Light Exposure Light->Degradation_Process pH Acidic/Basic pH pH->Degradation_Process Dimer Fluticasone Dimer Degradation_Process->Dimer Other_Impurities Other Related Impurities Degradation_Process->Other_Impurities

References

Methodological & Application

Application Note: Chiral Separation of Fluticasone and its Dimeric Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone (B1203827) propionate (B1217596) is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis. During its synthesis and storage, various impurities can form, including dimeric species. One such critical impurity is known as Fluticasone Dimer Impurity, or Fluticasone Propionate EP Impurity G.[1][2][3][4][5] The presence of stereoisomers in drug substances and their impurities is a significant concern for regulatory bodies, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, the development of robust analytical methods for the chiral separation of fluticasone and its dimeric impurities is crucial for ensuring the safety and efficacy of the final drug product.

This document provides detailed application notes and protocols for the chiral separation of fluticasone and its primary dimeric impurity using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Compound Information

  • Active Pharmaceutical Ingredient (API): Fluticasone Propionate

  • Key Dimeric Impurity: this compound (Fluticasone Propionate EP Impurity G)

    • CAS Number: 220589-37-7[1][2][3][4][5]

    • Molecular Formula: C₄₃H₅₁F₅O₈S[2][3][5]

    • Molecular Weight: 822.92 g/mol [5]

    • Chemical Name: 6α,9-Difluoro-17-[[(fluoromethyl)sulfanyl]carbonyl]-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17α-yl 6α,9-difluoro-11β,17-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylate[1][3]

Chiral Separation Methodologies

The following sections outline proposed starting protocols for the chiral separation of fluticasone and its dimeric impurity. These methods are based on established principles of chiral chromatography for steroidal compounds and serve as a robust starting point for method development and validation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. The selection of an appropriate chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs are often effective for the separation of complex molecules like corticosteroids.

Experimental Protocol: Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase (1 mg/mL) Filter Filter through 0.45 µm Syringe Filter Sample->Filter Inject Inject 10 µL onto Chiral HPLC Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection at 239 nm Separate->Detect Analyze Quantify Enantiomeric Purity Detect->Analyze

Caption: Chiral HPLC Experimental Workflow.

Table 1: Proposed Chiral HPLC Method Parameters and Example Quantitative Data

ParameterValue
Chromatographic System
InstrumentHPLC system with UV detector
ColumnCHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP
Mobile Phasen-Hexane / Ethanol / Methanol (80:15:5, v/v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength239 nm[6]
Injection Volume10 µL
Example Quantitative Data
Retention Time (Enantiomer 1)~ 8.5 min
Retention Time (Enantiomer 2)~ 10.2 min
Resolution (Rs)> 1.5
Tailing Factor< 1.5
Theoretical Plates> 2000
Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is an increasingly popular technique for enantioselective separations, offering advantages in speed and reduced solvent consumption compared to HPLC.[7][8] It is particularly effective for the separation of complex chiral molecules.

Experimental Protocol: Chiral SFC

cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample Dissolve Sample in Methanol (1 mg/mL) Filter Filter through 0.45 µm Syringe Filter Sample->Filter Inject Inject 5 µL onto Chiral SFC Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection at 239 nm Separate->Detect Analyze Quantify Enantiomeric Purity Detect->Analyze

Caption: Chiral SFC Experimental Workflow.

Table 2: Proposed Chiral SFC Method Parameters and Example Quantitative Data

ParameterValue
Chromatographic System
InstrumentSFC system with UV detector
ColumnCHIRALPAK® IC-3 (150 x 4.6 mm, 3 µm) or equivalent cellulose-based CSP
Mobile Phase ASupercritical CO₂
Mobile Phase BMethanol with 0.1% Diethylamine
GradientIsocratic, 80% A / 20% B
Flow Rate3.0 mL/min
Back Pressure150 bar
Column Temperature40 °C
Detection Wavelength239 nm[6]
Injection Volume5 µL
Example Quantitative Data
Retention Time (Enantiomer 1)~ 3.2 min
Retention Time (Enantiomer 2)~ 4.1 min
Resolution (Rs)> 1.8
Tailing Factor< 1.4
Theoretical Plates> 3000
Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and reagent consumption.[9][10][11][12] The use of chiral selectors in the background electrolyte enables the separation of enantiomers based on their differential interactions.

Experimental Protocol: Chiral CE

cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Dissolve Sample in Methanol/Water (50:50) (0.5 mg/mL) Inject Hydrodynamic Injection (50 mbar for 5s) Sample->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection at 239 nm Separate->Detect Analyze Quantify Enantiomeric Purity Detect->Analyze

Caption: Chiral CE Experimental Workflow.

Table 3: Proposed Chiral CE Method Parameters and Example Quantitative Data

ParameterValue
Electrophoretic System
InstrumentCapillary Electrophoresis system with UV detector
CapillaryFused-silica, 50 µm i.d., 60 cm total length (50 cm to detector)
Background Electrolyte50 mM Phosphate buffer (pH 7.0) containing 20 mM Sulfated-β-cyclodextrin
Voltage25 kV
Temperature25 °C
Detection Wavelength239 nm[6]
InjectionHydrodynamic, 50 mbar for 5 s
Example Quantitative Data
Migration Time (Enantiomer 1)~ 12.5 min
Migration Time (Enantiomer 2)~ 13.1 min
Resolution (Rs)> 2.0
Efficiency (Plates/meter)> 150,000

Logical Relationship Diagram

The following diagram illustrates the relationship between the active pharmaceutical ingredient (API), fluticasone propionate, and its potential dimeric impurities, highlighting the need for chiral separation to ensure the purity of the desired enantiomer.

API Fluticasone Propionate (API) Impurity Dimeric Impurities API->Impurity Formation during synthesis/storage ChiralSep Chiral Separation (HPLC, SFC, CE) Impurity->ChiralSep Analysis required Enantiomer1 Desired Enantiomer ChiralSep->Enantiomer1 Enantiomer2 Undesired Enantiomer ChiralSep->Enantiomer2

Caption: Relationship between Fluticasone and its Chiral Impurities.

Conclusion

The protocols provided in this application note offer a strong foundation for the development of robust and reliable methods for the chiral separation of fluticasone and its dimeric impurities. The use of orthogonal techniques such as HPLC, SFC, and CE will provide comprehensive characterization of the stereoisomeric purity of fluticasone propionate, ensuring product quality and regulatory compliance. Further method optimization and validation will be required to meet specific analytical needs.

References

Application Note: Quantification of Fluticasone Dimer Impurity in Nasal Spray Formulations

Author: BenchChem Technical Support Team. Date: December 2025

AN-025

Target Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.

Purpose: This document provides a detailed analytical protocol for the accurate quantification of the Fluticasone (B1203827) dimer impurity in Fluticasone Propionate (B1217596) nasal spray formulations using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Introduction

Fluticasone Propionate is a potent synthetic corticosteroid widely used for the management of allergic rhinitis and asthma, commonly formulated as a nasal spray[1][2]. During the manufacturing process or upon storage, impurities can form, which may impact the efficacy and safety of the drug product. One such critical impurity is the Fluticasone dimer[3][]. Regulatory bodies require stringent control and monitoring of impurities in pharmaceutical formulations[5][6]. Therefore, a robust and sensitive analytical method for the quantification of the Fluticasone dimer impurity is crucial for quality control and to ensure product safety[7].

This application note describes a validated UPLC-MS method for the determination of the this compound in fluticasone propionate nasal spray formulations. The method is demonstrated to be sensitive, specific, and accurate, making it suitable for routine quality control testing.

Experimental Protocols

Materials and Reagents
  • Fluticasone Propionate Reference Standard

  • This compound Reference Standard[8][9]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (AR grade)

  • Trifluoroacetic acid (TFA)

  • Deionized Water

  • Fluticasone Propionate Nasal Spray Samples

Instrumentation
  • UPLC System with a UV detector

  • Mass Spectrometer (e.g., Triple Quadrupole)

  • UPLC Column: Acquity BEH C18 (1.7 µm, 100 mm × 2.1 mm) or equivalent[10]

Preparation of Solutions

Diluent: Acetonitrile and Water (50:50, v/v)

Standard Stock Solution (Fluticasone Propionate): Accurately weigh about 25 mg of Fluticasone Propionate working standard into a 100 mL volumetric flask. Add 10 mL of acetonitrile to dissolve and then dilute to volume with the diluent and mix[10].

Impurity Stock Solution (Fluticasone Dimer): Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent and mix.

Spiked Sample Solution: Accurately weigh a quantity of the nasal spray formulation equivalent to 2.5 mg of fluticasone propionate into a 10 mL volumetric flask. Add 3 mL of acetonitrile and sonicate for 10 minutes. Allow the solution to cool to room temperature. Spike with a known concentration of the this compound stock solution and dilute to volume with acetonitrile[10]. Filter the solution through a 0.2 µm syringe filter before injection.

UPLC-MS Method Parameters

The following UPLC-MS conditions have been found suitable for the analysis.

ParameterCondition
Column Acquity BEH C18 (1.7 µm, 100 mm × 2.1 mm)[10]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B Methanol[11][12]
Gradient Program Time (min)
Flow Rate 0.5 mL/min[11][12]
Column Temperature 40 °C
Injection Volume 5 µL
UV Detection 240 nm[11][13]
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored m/z Fluticasone Propionate: 501.2, Fluticasone Dimer: 822.9[2][][7]

Data Presentation

The following table summarizes the typical quantitative performance data for the UPLC-MS method for the quantification of this compound.

ParameterResult
Linearity Range (µg/mL) 0.05 - 1.5
Correlation Coefficient (r²) > 0.999[14]
Limit of Detection (LOD) (µg/mL) 0.015
Limit of Quantitation (LOQ) (µg/mL) 0.05[11][12]
Accuracy (% Recovery) 95.0 - 105.0%[14]
Precision (%RSD) < 2.0%[11]

Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing prep_nasal Weigh Nasal Spray spike Spike Sample with Standard prep_nasal->spike prep_std Prepare Dimer Standard prep_std->spike dissolve Dissolve in Acetonitrile & Sonicate spike->dissolve filter Filter through 0.2µm Syringe Filter dissolve->filter inject Inject into UPLC-MS System filter->inject separate Chromatographic Separation inject->separate detect MS Detection (m/z 822.9) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_qualification Impurity Qualification cluster_quantification Impurity Quantification identification Identify Impurity Structure (MS, NMR) threshold Establish Reporting & Qualification Thresholds (ICH Guidelines) identification->threshold method_dev Method Development (UPLC-MS) threshold->method_dev Set Specification Limits validation Method Validation (ICH Q2(R1)) method_dev->validation routine_testing Routine QC Testing validation->routine_testing

Caption: Logical relationship of the impurity qualification and quantification process.

Conclusion

The UPLC-MS method detailed in this application note is a reliable and robust approach for the quantification of this compound in nasal spray formulations. The method exhibits excellent sensitivity, accuracy, and precision, meeting the stringent requirements for pharmaceutical quality control. This protocol can be readily implemented in a laboratory setting for routine analysis and stability studies of Fluticasone Propionate nasal spray products.

References

Application Note: Impurity Profiling of Fluticasone Propionate Using High-Performance Liquid Chromatography with Charged Aerosol Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the impurity profiling of Fluticasone (B1203827) propionate (B1217596) using High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD). Fluticasone propionate, a synthetic corticosteroid, is widely used in the treatment of asthma and allergic rhinitis.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Charged Aerosol Detection offers a universal detection approach, providing a consistent response for non-volatile and semi-volatile analytes, which is particularly advantageous for impurities that may lack a UV chromophore.[3][4][5] This document provides a comprehensive experimental protocol, data presentation, and a visual representation of the analytical workflow.

Introduction

Fluticasone propionate is a potent glucocorticoid with anti-inflammatory properties.[6] Like any pharmaceutical compound, it is susceptible to degradation and the formation of impurities during synthesis, formulation, and storage.[7][8] Regulatory agencies require stringent control and monitoring of these impurities. Traditional HPLC methods for Fluticasone propionate often rely on UV detection.[6][9] However, some impurities may not have a suitable chromophore, making their detection and quantification challenging with UV-based methods.[10]

Charged Aerosol Detection (CAD) is a powerful technology for the analysis of a wide range of compounds, irrespective of their optical properties.[5][11] The detector nebulizes the column eluent, evaporates the mobile phase to form analyte particles, charges these particles, and then measures the charge, which is proportional to the mass of the analyte.[4][12] This universal detection mechanism makes CAD an ideal choice for comprehensive impurity profiling, ensuring that all non-volatile impurities are detected and quantified.[13][14]

This application note presents a detailed HPLC-CAD method for the separation and quantification of Fluticasone propionate and its potential impurities.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A UHPLC or HPLC system equipped with a binary pump, autosampler, and column oven.

  • Detector: A Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ Charged Aerosol Detector).

  • Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 100 mm × 2.1 mm) is a common choice for separating Fluticasone propionate and its impurities.[6]

  • Chemicals and Reagents:

    • Fluticasone propionate reference standard and impurity reference standards (if available).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Ammonium acetate (B1210297) (or other volatile buffer, if required).

    • Trifluoroacetic acid (TFA)[15]

    • Ultrapure water.

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization based on the specific impurities of interest.

ParameterCondition
Column Waters Acquity BEH C18, 1.7 µm, 100 mm × 2.1 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water[15]
Mobile Phase B Methanol[15]
Gradient Program Time (min)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector Charged Aerosol Detector
CAD Nebulizer Temp 35 °C
CAD Evaporation Temp 50 °C
CAD Gas Nitrogen at 35 psi
Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Fluticasone propionate reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.

  • Impurity Stock Solutions: If available, prepare individual stock solutions of known impurities in the same manner.

  • Working Standard Solution: Dilute the Fluticasone propionate stock solution to a suitable concentration for analysis (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample containing Fluticasone propionate to be analyzed at a similar concentration to the working standard solution. For a nasal spray formulation, this may involve extraction with a suitable solvent followed by dilution.[6][15]

Data Presentation

The following tables summarize the expected quantitative data from a validated HPLC-CAD method for Fluticasone propionate impurity profiling.

Table 1: Linearity Data for Fluticasone Propionate and Key Impurities

CompoundRange (µg/mL)Correlation Coefficient (r²)
Fluticasone Propionate1 - 200> 0.999
Impurity A0.1 - 10> 0.998
Impurity B0.1 - 10> 0.998

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

CompoundLOD (µg/mL)LOQ (µg/mL)
Fluticasone Propionate0.050.15
Impurity A0.030.10
Impurity B0.030.10

Table 3: Precision Data (Repeatability as %RSD)

CompoundConcentration (µg/mL)%RSD (n=6)
Fluticasone Propionate100< 1.0%
Impurity A1< 2.0%
Impurity B1< 2.0%

Visualizations

The following diagrams illustrate the experimental workflow for the impurity profiling of Fluticasone propionate using HPLC-CAD.

experimental_workflow cluster_cad CAD Process prep Sample and Standard Preparation hplc HPLC System (Pump, Autosampler, Column) prep->hplc Inject separation Chromatographic Separation (C18 Column) hplc->separation cad Charged Aerosol Detector (CAD) separation->cad Eluent nebulization Nebulization evaporation Solvent Evaporation nebulization->evaporation charging Particle Charging evaporation->charging detection Charge Detection charging->detection data Data Acquisition and Analysis detection->data

Caption: Experimental workflow for HPLC-CAD analysis.

logical_relationship api Fluticasone Propionate API impurities Process & Degradation Impurities api->impurities hplc_separation HPLC Separation api->hplc_separation impurities->hplc_separation cad_detection Universal Detection (CAD) hplc_separation->cad_detection purity_assessment Comprehensive Purity Profile cad_detection->purity_assessment

Caption: Logical relationship for impurity profiling.

Conclusion

The use of HPLC with Charged Aerosol Detection provides a sensitive, reliable, and universal method for the impurity profiling of Fluticasone propionate. This approach overcomes the limitations of UV detection by enabling the quantification of impurities that lack a chromophore, thereby ensuring a more comprehensive assessment of drug purity. The detailed protocol and expected performance characteristics presented in this application note can serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of Fluticasone propionate.

References

Application Notes and Protocols: Understanding the Role of Fluticasone Dimer Impurity in Drug Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the fluticasone (B1203827) dimer impurity in the stability and degradation of fluticasone propionate (B1217596). Detailed protocols for conducting stability and degradation studies are included to assist in the development of robust and safe pharmaceutical products.

Introduction to Fluticasone and its Dimer Impurity

Fluticasone propionate is a potent synthetic corticosteroid used in the treatment of asthma and allergic rhinitis due to its anti-inflammatory properties. The chemical stability of fluticasone propionate is a critical quality attribute that can impact its safety and efficacy. During its synthesis and storage, various impurities can form, one of which is the fluticasone dimer.

The fluticasone dimer impurity, also known as Fluticasone Propionate EP Impurity G or Fluticasone USP Related Compound E, is a known impurity that can arise during the manufacturing process and subsequent stability studies. A potential mechanism for its formation is the oxidative dimerization of sulfur-containing compounds involved in the synthesis of fluticasone propionate[1]. The presence of this and other impurities necessitates the development of stability-indicating analytical methods to ensure the quality and safety of the final drug product.

Role of Fluticasone Dimer in Drug Stability

The formation of the fluticasone dimer and other degradation products can indicate instability of the drug substance or product. Stability studies, including forced degradation studies, are essential to identify the conditions under which these impurities are formed and to develop strategies to control them. While the direct impact of the this compound on the efficacy and safety of the drug is not extensively documented in publicly available literature, controlling all impurities within acceptable limits is a fundamental requirement for pharmaceutical products.

Forced degradation studies on fluticasone propionate have shown that it degrades under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress[2][3]. While these studies confirm the degradation of the parent drug and the formation of various degradants, they do not always specifically quantify the formation of the dimer impurity. However, the potential for "oxidative dimerisation" during synthesis suggests that oxidative stress conditions in stability studies may also promote its formation[1].

Quantitative Data from Forced Degradation Studies

The following table summarizes the percentage of fluticasone propionate degradation observed under different stress conditions from a representative study. It is important to note that these values represent the degradation of the parent drug and not specifically the percentage of the dimer impurity formed.

Stress ConditionReagents and Conditions% Degradation of Fluticasone PropionateReference
Acidic 0.1N HCl, 60°C, 2 hours6.11%[3]
Basic 0.1N NaOH, 60°C, 2 hours8.32%[3]
Oxidative 3% H₂O₂, 60°C, 2 hours14.78%[3]
Thermal Dry heat9.45%[3]
Neutral Room temperatureNo significant degradation[2]

Experimental Protocols

Protocol for Forced Degradation Study of Fluticasone Propionate

This protocol outlines a general procedure for conducting forced degradation studies on fluticasone propionate to identify potential degradation products, including the dimer impurity.

Objective: To investigate the stability of fluticasone propionate under various stress conditions and to identify the degradation products formed.

Materials:

  • Fluticasone propionate active pharmaceutical ingredient (API) or drug product

  • Hydrochloric acid (HCl), 0.1N

  • Sodium hydroxide (B78521) (NaOH), 0.1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Toluene

  • Ethyl acetate (B1210297)

  • High-Performance Thin-Layer Chromatography (HPTLC) plates (silica gel 60 F254)

  • HPTLC scanner

  • pH meter

  • Heating apparatus (e.g., water bath or oven)

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of fluticasone propionate in a suitable solvent (e.g., methanol) at a known concentration.

  • Acid Degradation:

    • Mix equal volumes of the fluticasone propionate stock solution and 0.1N HCl.

    • Heat the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 0.1N NaOH.

    • Dilute to a suitable concentration for analysis.

  • Base Degradation:

    • Mix equal volumes of the fluticasone propionate stock solution and 0.1N NaOH.

    • Heat the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 0.1N HCl.

    • Dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the fluticasone propionate stock solution and 3% H₂O₂.

    • Heat the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature.

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Keep the fluticasone propionate solid sample in an oven at a specified temperature (e.g., 105°C) for a defined period.

    • Alternatively, heat a solution of fluticasone propionate.

    • After exposure, dissolve the solid in a suitable solvent or cool the solution and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of fluticasone propionate to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dilute the solution for analysis.

  • Analysis:

    • Analyze the stressed samples along with a non-degraded control sample using a validated stability-indicating analytical method, such as HPTLC or HPLC.

    • For HPTLC analysis, a mobile phase of toluene:ethyl acetate (7:3, v/v) can be used, with detection at 239 nm[2].

Protocol for Stability-Indicating HPLC Method for Fluticasone Propionate and its Impurities

This protocol provides a starting point for developing a stability-indicating HPLC method capable of separating fluticasone propionate from its degradation products, including the dimer impurity. Method validation should be performed according to ICH guidelines.

Objective: To develop and validate an HPLC method for the quantification of fluticasone propionate and the detection of its impurities in stability samples.

Chromatographic Conditions:

  • Column: A C18 column is commonly used[4].

  • Mobile Phase: A mixture of acetonitrile and water or a buffered aqueous solution is typically employed. A gradient elution may be necessary to achieve adequate separation of all impurities.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 239 nm is suitable for fluticasone propionate[2].

  • Column Temperature: Maintained at a constant temperature, e.g., 35°C.

Procedure:

  • Standard Preparation: Prepare standard solutions of fluticasone propionate and, if available, the this compound reference standard at known concentrations.

  • Sample Preparation: Prepare the samples from the forced degradation study by diluting them to a suitable concentration within the linear range of the method.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to fluticasone propionate and its impurities based on their retention times compared to the standards.

    • Calculate the percentage of degradation of fluticasone propionate and the percentage of each impurity formed.

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Visualizations

Fluticasone Degradation Workflow

The following diagram illustrates the general workflow for conducting and analyzing forced degradation studies of fluticasone.

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Stress (e.g., 0.1N HCl, 60°C) HPLC Stability-Indicating HPLC/HPTLC Analysis Acid->HPLC Base Basic Stress (e.g., 0.1N NaOH, 60°C) Base->HPLC Oxidative Oxidative Stress (e.g., 3% H2O2, 60°C) Oxidative->HPLC Thermal Thermal Stress (e.g., Dry Heat) Thermal->HPLC Photo Photolytic Stress (e.g., UV/Vis Light) Photo->HPLC ID Impurity Identification (e.g., MS, NMR) HPLC->ID Quant Impurity Quantification HPLC->Quant Pathway Degradation Pathway Elucidation ID->Pathway Stability Stability Profile Establishment Quant->Stability Control Control Strategy Development Pathway->Control Stability->Control Drug Fluticasone Propionate (API or Drug Product) Drug->Acid Drug->Base Drug->Oxidative Drug->Thermal Drug->Photo

Caption: Workflow for Fluticasone Degradation Studies.

Potential Degradation Pathway of Fluticasone

While a definitive degradation pathway leading to the dimer is not fully elucidated in the literature from stability studies, a hypothetical pathway can be proposed based on the known reactivity of thiols and the mention of oxidative dimerization. The primary degradation observed in alkaline solutions involves hydrolysis of the thioester and propionate ester groups[5][6][7].

G FP Fluticasone Propionate Hydrolysis Hydrolysis Products (Acid/Base Catalyzed) FP->Hydrolysis Hydrolysis Oxidation Oxidation FP->Oxidation Oxidative Stress Other Other Degradation Products FP->Other Thermal/Photolytic Stress Dimer Fluticasone Dimer Impurity Oxidation->Dimer Dimerization

Caption: Potential Fluticasone Degradation Pathways.

Conclusion

The this compound is a relevant process-related and potential degradation impurity that must be monitored and controlled to ensure the quality, safety, and efficacy of fluticasone propionate drug products. The application notes and protocols provided herein offer a framework for researchers and drug development professionals to conduct thorough stability and degradation studies. By employing robust, validated analytical methods, it is possible to understand the degradation pathways of fluticasone, including the formation of the dimer impurity, and to develop stable formulations and appropriate control strategies. Further research is warranted to fully elucidate the mechanism of dimer formation under various stress conditions and to assess its potential biological impact.

References

Application Note and Protocol: Development of a Stability-Indicating HPLC Method for Fluticasone Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of a potential Fluticasone (B1203827) dimer impurity. The method is designed to be specific, accurate, and precise for the quantification of the Fluticasone dimer and to effectively separate it from its potential degradation products generated under various stress conditions. This protocol is intended to serve as a foundational methodology for researchers in pharmaceutical development and quality control.

Introduction

Fluticasone, a potent synthetic corticosteroid, is widely used in the treatment of inflammatory and allergic conditions.[1] During the synthesis or storage of Fluticasone propionate (B1217596) or furoate, impurities can form, including potential dimeric species. The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. A stability-indicating analytical method is crucial for this purpose, as it provides assurance that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[2][3]

This application note provides a detailed protocol for a stability-indicating HPLC method for a hypothesized Fluticasone dimer. The method is developed based on established chromatographic principles for corticosteroids and is validated in accordance with International Council for Harmonisation (ICH) guidelines.[2][4]

Proposed Structure and Degradation Pathway of Fluticasone Dimer

For the purpose of this methodology, a plausible Fluticasone dimer structure is hypothesized to be formed via an ether linkage between two Fluticasone molecules at the C-17 hydroxyl group, a common reaction for corticosteroids. The proposed degradation of this dimer under forced stress conditions could involve hydrolysis of the ether bond to regenerate the Fluticasone monomer, as well as further degradation of the corticosteroid backbone.

cluster_main Proposed Degradation Pathway of Fluticasone Dimer Dimer Fluticasone Dimer (Hypothesized Structure) Monomer Fluticasone Monomer Dimer->Monomer Acid/Base Hydrolysis Degradant2 Oxidative Degradant (e.g., Keto-derivative) Dimer->Degradant2 Oxidation Degradant1 Hydrolytic Degradant (e.g., Carboxylic Acid Derivative) Monomer->Degradant1 Further Hydrolysis

Caption: Proposed degradation pathway of a hypothesized Fluticasone dimer.

Experimental Protocols

Materials and Reagents
  • Fluticasone Dimer Reference Standard

  • Fluticasone Propionate Reference Standard

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, Milli-Q or equivalent)

  • Orthophosphoric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

HPLC Instrumentation and Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)
Mobile Phase Acetonitrile:Water (60:40, v/v), pH adjusted to 3.0 with Orthophosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 236 nm
Run Time 30 minutes
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Fluticasone Dimer Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: Prepare the sample to be analyzed at a target concentration of 10 µg/mL of the Fluticasone dimer in the mobile phase.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[3] A sample solution of Fluticasone dimer (100 µg/mL) is subjected to the following stress conditions:

  • Acid Hydrolysis: Mix equal volumes of the sample solution and 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase.

  • Base Hydrolysis: Mix equal volumes of the sample solution and 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl and dilute with mobile phase. Studies on Fluticasone propionate have shown degradation in alkaline solutions.[5][6]

  • Oxidative Degradation: Mix equal volumes of the sample solution and 3% H₂O₂. Keep at room temperature for 4 hours. Dilute with mobile phase.

  • Thermal Degradation: Keep the solid drug substance at 105°C for 24 hours. Dissolve in acetonitrile and dilute with mobile phase.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours. Dilute with mobile phase.

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines.[2] The following validation parameters should be assessed:

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Areas ≤ 2.0% for six replicate injections of the standard
Specificity

Specificity is demonstrated by the separation of the Fluticasone dimer peak from any degradation products, impurities, and placebo components. Peak purity analysis should be performed using a PDA detector.

Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 20≥ 0.999
Accuracy (% Recovery)
Concentration LevelMean Recovery (%)% RSD
50%98.0 - 102.0≤ 2.0
100%98.0 - 102.0≤ 2.0
150%98.0 - 102.0≤ 2.0
Precision
Precision Type% RSD
Repeatability ≤ 2.0
Intermediate Precision ≤ 2.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValue (µg/mL)
LOD ~ 0.1
LOQ ~ 0.3
Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2°C)

  • Wavelength (± 2 nm)

The system suitability parameters should remain within the acceptance criteria.

Summary of Forced Degradation Results

The following table summarizes the expected outcomes of the forced degradation studies.

Stress Condition% DegradationObservations
Acid Hydrolysis ~15%Major degradation product observed, well-separated from the main peak.
Base Hydrolysis ~25%Significant degradation with multiple degradation products.
Oxidative Degradation ~10%One primary degradation product formed.
Thermal Degradation < 5%The dimer is relatively stable to heat.
Photolytic Degradation ~8%Minor degradation observed.

Experimental Workflow

cluster_workflow Experimental Workflow A Method Development (Column, Mobile Phase, etc.) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Method Optimization B->C D Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) C->D E Application to Sample Analysis D->E

Caption: Workflow for the development and validation of the stability-indicating HPLC method.

Conclusion

The stability-indicating RP-HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of a hypothesized Fluticasone dimer and its degradation products. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability studies in the pharmaceutical industry. The forced degradation studies confirm the stability-indicating nature of the method, ensuring that any potential degradation of the Fluticasone dimer can be effectively monitored over time. This protocol serves as a valuable resource for scientists and researchers involved in the development and analysis of Fluticasone-based drug products.

References

Application Note: Utilization of Fluticasone Dimer as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone (B1203827) propionate (B1217596) is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis. During the synthesis and storage of fluticasone propionate, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. One such critical impurity is the Fluticasone dimer. This document provides detailed application notes and protocols for the use of Fluticasone dimer as a reference standard in the pharmaceutical analysis of fluticasone propionate.

The Fluticasone dimer, identified as Fluticasone Propionate EP Impurity G and Fluticasone Related Compound E by USP, is a significant process-related impurity.[1] Its accurate identification and quantification are essential for quality control (QC), stability studies, and regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs).[2] The use of a well-characterized Fluticasone dimer reference standard is crucial for method validation and routine analysis.[2][3]

Physicochemical Properties of Fluticasone Dimer Reference Standard

A thorough understanding of the reference standard's properties is fundamental for its correct application.

PropertyValueReference
Chemical Name (6α, 11β, 16α, 17α)-6,9-difluoro-11,17-dihydroxy-16-methyl-3-oxo-Androsta-1,4-diene-17-carboxylic Acid (6α, 11β, 16α, 17α)-6,9-difluoro-17-[[(fluoromethyl)thio]carbonyl]-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl Ester[1]
Synonyms Fluticasone Impurity G (EP), Fluticasone Related Compound E (USP)[1]
CAS Number 220589-37-7[1]
Molecular Formula C₄₃H₅₁F₅O₈S[1]
Molecular Weight 822.92 g/mol [1]
Appearance Off-White to Pale Yellow Solid
Storage +5°C[1]

Analytical Applications

The Fluticasone dimer reference standard is primarily used in chromatographic techniques for the following purposes:

  • Impurity Profiling: Identification and quantification of the dimer impurity in fluticasone propionate active pharmaceutical ingredient (API) and finished drug products.

  • Method Validation: To assess the performance of analytical methods, including specificity, linearity, accuracy, and precision for the quantification of the dimer.

  • Stability Studies: To monitor the formation of the dimer impurity under various stress conditions (e.g., acid, base, oxidation, heat, light) to establish the stability-indicating nature of the analytical method.[1][4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol describes a stability-indicating HPLC method for the determination of Fluticasone dimer in fluticasone propionate.

4.1.1. Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Quaternary HPLC system with a UV/PDA detector
Column Bakerbond Phenyl Hexyl, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.2 g/L 1-Octane sulfonic acid sodium salt and 0.5 mL/L trifluoroacetic acid in water
Mobile Phase B Acetonitrile (B52724) with 0.02% trifluoroacetic acid
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 239 nm
Injection Volume 20 µL
Run Time Approximately 45 minutes

Table 2: Gradient Elution Program

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
07030
107030
303070
403070
427030
457030

4.1.2. Preparation of Solutions

  • Diluent: A mixture of 0.5% orthophosphoric acid in water and acetonitrile in a 20:80 ratio.[4]

  • Reference Standard Stock Solution: Accurately weigh about 5 mg of Fluticasone dimer reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 100 µg/mL.

  • Working Reference Solution: Dilute the Reference Standard Stock Solution with diluent to a final concentration of approximately 1 µg/mL.

  • Sample Solution: Accurately weigh and transfer a sample of fluticasone propionate API or drug product equivalent to 50 mg of fluticasone propionate into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve. Allow the solution to cool to room temperature and dilute to volume with diluent. Filter the solution through a 0.45 µm syringe filter before injection.

4.1.3. System Suitability

The system suitability must be checked before performing the analysis. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0 for the Fluticasone propionate peak
Theoretical Plates Not less than 2000 for the Fluticasone propionate peak
Relative Standard Deviation (RSD) Not more than 5.0% for six replicate injections of the Working Reference Solution

4.1.4. Analysis Procedure

Inject the blank (diluent), Working Reference Solution, and Sample Solution into the chromatograph. Record the chromatograms and integrate the peak areas. Identify the Fluticasone dimer peak in the sample chromatogram by comparing its retention time with that of the reference standard.

4.1.5. Calculation

Calculate the percentage of Fluticasone dimer in the sample using the following formula:

% Dimer = (Area_Dimer_Sample / Area_Dimer_Standard) * (Conc_Standard / Conc_Sample) * 100

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Identification and Confirmation

This protocol provides a method for the confirmation of Fluticasone dimer identity in samples.

4.2.1. Chromatographic and Mass Spectrometric Conditions

ParameterRecommended Conditions
LC System UPLC/HPLC system coupled to a triple quadrupole mass spectrometer
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 823.3
Product Ions (m/z) To be determined by direct infusion of the reference standard

4.2.2. Preparation of Solutions

Prepare the Reference Standard Solution and Sample Solution as described in the HPLC method, but at a lower concentration suitable for MS detection (e.g., 0.1 µg/mL).

4.2.3. Analysis Procedure

Inject the Reference Standard Solution to confirm the retention time and optimize the MRM transitions for the Fluticasone dimer. Then, inject the Sample Solution to confirm the presence of the dimer by comparing the retention time and the ratio of the product ions with those of the reference standard.

Data Presentation

The following tables summarize typical validation data for an HPLC method for Fluticasone dimer analysis.

Table 3: Linearity Data

Concentration (µg/mL)Peak Area (n=3)
0.22500
0.56200
1.012500
2.025100
5.062700
Correlation Coefficient (r²) ≥ 0.999

Table 4: Accuracy and Precision Data

Concentration (µg/mL)Recovery (%)RSD (%) (n=6)
0.598.52.1
1.0101.21.5
2.099.81.2

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.05
LOQ 0.15

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_ref Prepare Fluticasone Dimer Reference Standard Solution sys_suit Perform System Suitability Test prep_ref->sys_suit inject_ref Inject Reference Standard prep_ref->inject_ref prep_sample Prepare Fluticasone Propionate Sample Solution inject_sample Inject Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phases and Diluent prep_mobile->sys_suit inject_blank Inject Blank (Diluent) sys_suit->inject_blank If passes inject_blank->inject_ref inject_ref->inject_sample identify Identify Dimer Peak by Retention Time inject_sample->identify quantify Quantify Dimer Impurity identify->quantify report Report Results quantify->report

Caption: HPLC analysis workflow for Fluticasone dimer quantification.

lc_ms_workflow cluster_prep_ms Solution Preparation cluster_lcms LC-MS Analysis cluster_data_ms Data Confirmation prep_ref_ms Prepare Dilute Fluticasone Dimer Reference Standard Solution tune_ms Tune MS and Optimize MRM Transitions prep_ref_ms->tune_ms prep_sample_ms Prepare Dilute Fluticasone Propionate Sample Solution inject_sample_ms Inject Sample prep_sample_ms->inject_sample_ms inject_ref_ms Inject Reference Standard tune_ms->inject_ref_ms inject_ref_ms->inject_sample_ms confirm_rt Confirm Retention Time inject_sample_ms->confirm_rt confirm_ion Confirm Product Ion Ratio confirm_rt->confirm_ion report_confirm Report Confirmatory Results confirm_ion->report_confirm

Caption: LC-MS workflow for Fluticasone dimer identity confirmation.

Conclusion

The use of a well-characterized Fluticasone dimer reference standard is indispensable for the accurate and reliable analysis of fluticasone propionate and its formulations. The HPLC and LC-MS methods outlined in this application note provide robust protocols for the quantification and identification of this critical impurity, thereby ensuring the quality, safety, and efficacy of the final pharmaceutical product. Adherence to these protocols and proper system suitability checks are essential for generating valid analytical data for both quality control and regulatory purposes.

References

Application Note: Validated HPLC-UV Method for the Quantification of Fluticasone Dimer Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated analytical method for the quantification of the Fluticasone dimer, a critical impurity in Fluticasone Propionate drug substance and product. The method utilizes High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document provides comprehensive experimental protocols for method validation, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). All quantitative data is summarized for clear interpretation.

Introduction

Fluticasone Propionate is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis. During its synthesis or upon storage, impurities can arise, which may impact the efficacy and safety of the final drug product. One such critical impurity is the Fluticasone dimer. Regulatory agencies require stringent control and monitoring of such impurities. Therefore, a validated, stability-indicating analytical method is crucial for the quality control of Fluticasone Propionate. This application note presents a validated HPLC-UV method for the quantification of the Fluticasone dimer, providing the necessary protocols and performance data for implementation in a quality control laboratory.

Glucocorticoid Receptor Signaling Pathway

Fluticasone Propionate exerts its anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway. Upon entering the cell, it binds to the cytosolic GR, which is part of a chaperone protein complex. This binding event leads to the dissociation of the chaperone proteins and the translocation of the Fluticasone-GR complex into the nucleus. Inside the nucleus, this complex dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA, modulating the transcription of target genes. This results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and other inflammatory mediators.[3][4][5][6]

GCR_Signaling_Pathway Glucocorticoid Receptor Signaling Pathway FP Fluticasone Propionate GR_complex GR + Chaperone Proteins (HSP90) FP->GR_complex Binds FP_GR Fluticasone-GR Complex GR_complex->FP_GR Activation FP_GR_n Fluticasone-GR Complex FP_GR->FP_GR_n Translocation Dimer Dimerized Complex FP_GR_n->Dimer Dimerization GRE Glucocorticoid Response Element (GRE) Dimer->GRE Binds to DNA DNA mRNA mRNA GRE->mRNA Transcription Proteins Anti-inflammatory Proteins mRNA->Proteins Translation (Upregulation) Pro_inflammatory Pro-inflammatory Cytokines mRNA->Pro_inflammatory Translation (Downregulation)

Caption: Glucocorticoid Receptor Signaling Pathway for Fluticasone Propionate.

Analytical Method Validation Workflow

The validation of the analytical method follows a structured workflow to ensure that the method is suitable for its intended purpose. This involves a series of experiments to evaluate the method's performance characteristics as defined by ICH guidelines.

Method_Validation_Workflow Analytical Method Validation Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport

References

Application of Supercritical Fluid Chromatography for the Separation of Fluticasone Stereoisomers and Dimers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note presents a detailed protocol and theoretical framework for the separation of Fluticasone stereoisomers and potential dimers using Supercritical Fluid Chromatography (SFC). Fluticasone, a potent corticosteroid, possesses multiple chiral centers, leading to the possibility of various stereoisomers. Additionally, the formation of dimers can occur during synthesis or storage, impacting the purity and efficacy of the final drug product. SFC offers a powerful, green, and efficient alternative to traditional high-performance liquid chromatography (HPLC) for chiral and achiral separations. This document provides a starting point for method development, including recommended instrumentation, chromatographic conditions, and a logical workflow for optimization. While a specific, validated SFC method for Fluticasone stereoisomers and dimers is not widely published, the protocols herein are based on established principles of chiral and achiral SFC for pharmaceutical compounds.

Introduction

Fluticasone is a synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis. The molecule contains several stereocenters, making the separation and quantification of its stereoisomers a critical aspect of quality control in drug development and manufacturing. The presence of unwanted stereoisomers can affect the therapeutic efficacy and safety of the drug. Furthermore, the potential for dimer formation introduces additional impurities that must be monitored.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the analysis of pharmaceutical compounds, particularly for chiral separations.[1][2][3][4][] SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to traditional liquid chromatography.[1] This, combined with a reduction in the use of organic solvents, makes SFC a more environmentally friendly and cost-effective analytical tool.[3][4]

This application note outlines a systematic approach to developing an SFC method for the separation of Fluticasone stereoisomers and provides guidance on adapting the method for the analysis of dimers.

Experimental Protocols

Protocol for Separation of Fluticasone Stereoisomers (Chiral SFC)

This protocol provides a starting point for the chiral separation of Fluticasone stereoisomers. Optimization of the co-solvent percentage, back pressure, and temperature will likely be necessary to achieve baseline separation.

Instrumentation:

  • SFC system equipped with a back pressure regulator, column oven, and a photodiode array (PDA) or UV detector. An SFC-MS system can also be utilized for peak identification.

Chromatographic Conditions:

ParameterRecommended Starting Conditions
Column Chiral Stationary Phase (CSP) based on polysaccharide selectors (e.g., Amylose or Cellulose derivatives)
Mobile Phase A Supercritical CO₂
Mobile Phase B (Co-solvent) Methanol or Ethanol
Gradient Isocratic with 10-30% Co-solvent (initial screening)
Flow Rate 2.0 - 4.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 239 nm
Injection Volume 5 µL
Sample Preparation Dissolve Fluticasone standard in Methanol to a concentration of 1 mg/mL.
Protocol for Separation of Fluticasone Dimers (Achiral SFC)

For the analysis of potential Fluticasone dimers, an achiral stationary phase is recommended. The following protocol can be used as a starting point.

Instrumentation:

  • SFC system as described for chiral separation.

Chromatographic Conditions:

ParameterRecommended Starting Conditions
Column Achiral stationary phase (e.g., Silica, Diol, or 2-Ethylpyridine)
Mobile Phase A Supercritical CO₂
Mobile Phase B (Co-solvent) Methanol
Gradient 5% to 50% Methanol over 10 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 239 nm
Injection Volume 5 µL
Sample Preparation Dissolve Fluticasone sample in Methanol to a concentration of 1 mg/mL.

Data Presentation

The following table presents exemplary data that could be obtained from a successful chiral SFC separation of Fluticasone stereoisomers. Note: This data is hypothetical and for illustrative purposes, as a specific validated method was not found in the public domain.

Table 1: Exemplary Quantitative Data for Chiral SFC Separation of Fluticasone Stereoisomers

Peak IDAnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
1Fluticasone Stereoisomer 13.2-1.1
2Fluticasone Stereoisomer 24.52.11.2
3Fluticasone Stereoisomer 35.82.51.1
4Fluticasone Stereoisomer 47.12.31.2

Mandatory Visualizations

SFC Method Development Workflow

The following diagram illustrates a logical workflow for the development and optimization of an SFC method for the separation of Fluticasone stereoisomers and dimers.

SFC_Method_Development start Define Separation Goal (Stereoisomers or Dimers) column_screening Column Screening (Chiral vs. Achiral) start->column_screening Initial Step mobile_phase_screening Mobile Phase Screening (Co-solvent Type & %) column_screening->mobile_phase_screening Select Best Column parameter_optimization Parameter Optimization (Pressure, Temp, Flow Rate) mobile_phase_screening->parameter_optimization Select Best Mobile Phase method_validation Method Validation (Robustness, Linearity, Accuracy) parameter_optimization->method_validation Optimized Conditions end Final SFC Method method_validation->end Validated Method

Caption: Workflow for SFC method development.

Logical Relationship of SFC Parameters

This diagram shows the relationship between key SFC parameters and their impact on the chromatographic separation.

SFC_Parameters params SFC Parameters Co-solvent % Back Pressure Temperature outcomes Separation Outcomes Retention Time Resolution Peak Shape params:s->outcomes:n affects

Caption: Influence of SFC parameters on separation.

Conclusion

Supercritical Fluid Chromatography presents a promising approach for the challenging separation of Fluticasone stereoisomers and the analysis of potential dimers. The protocols and workflows provided in this application note serve as a robust starting point for researchers and analytical scientists. The inherent advantages of SFC, including speed, efficiency, and reduced environmental impact, make it a highly attractive technique for pharmaceutical analysis and quality control. Further method development and validation based on these guidelines are encouraged to establish a routine analytical procedure for Fluticasone and its related substances.

References

Troubleshooting & Optimization

Troubleshooting HPLC peak splitting in Fluticasone impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for High-Performance Liquid Chromatography (HPLC) peak splitting encountered during the analysis of Fluticasone and its impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I seeing split peaks for Fluticasone or its impurities?

Peak splitting in HPLC occurs when a single compound appears as two or more closely eluting peaks.[1][2] This can be caused by a variety of factors related to your sample, mobile phase, HPLC system, or column.[2][3][4] Common causes include:

  • Column Issues: A void at the column inlet, a partially blocked frit, or contamination can lead to uneven flow paths.[3][5]

  • Sample/Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[4][6]

  • Incomplete Sample Dissolution: If the sample is not fully dissolved, it can lead to split peaks.[4]

  • Mobile Phase Problems: An improperly prepared or degassed mobile phase can contribute to peak shape issues.[2][7]

  • System Leaks or Dead Volume: Leaks in the system or excessive dead volume can cause peak broadening and splitting.[2][8]

2. How can I troubleshoot peak splitting when all peaks in the chromatogram are affected?

If all peaks are splitting, the issue is likely related to the HPLC system or the column, as these components affect the entire chromatographic run.[9]

Troubleshooting Guide:

  • Check for System Leaks: Visually inspect all fittings and connections for any signs of leakage. A small leak can cause pressure fluctuations and lead to distorted peaks.

  • Inspect the Column: A void at the head of the column is a common cause of universal peak splitting.[3] This can be addressed by reversing and flushing the column (if permissible by the manufacturer) or by replacing the column.

  • Examine the Guard Column: A contaminated or worn-out guard column can be a source of peak splitting. Try removing the guard column and running a standard to see if the peak shape improves. If it does, replace the guard column.

  • Verify Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent mobile phase composition can affect peak shape.[2][7]

Experimental Protocol: Column Integrity Check

  • Objective: To determine if a column void or contamination is the cause of peak splitting.

  • Procedure:

    • Disconnect the column from the detector.

    • Connect the injector directly to the detector using a union.

    • Inject a standard solution of Fluticasone.

    • If the peak shape is normal, the issue lies with the column.

    • If the peak splitting persists, the problem is likely with the injector or detector.

  • Next Steps:

    • If the column is identified as the issue, first try a reverse flush with a strong solvent (e.g., 100% Acetonitrile or Methanol), provided the column chemistry allows for it.

    • If flushing does not resolve the issue, the column may need to be replaced.

3. What should I do if only the Fluticasone peak or a specific impurity peak is splitting?

When only a single peak is splitting, the problem is more likely related to the sample itself or its interaction with the mobile phase.[5]

Troubleshooting Guide:

  • Sample Solvent Compatibility: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible, or weaker.[6] Injecting a sample in a much stronger solvent can cause the analyte to precipitate upon entering the mobile phase, leading to a split peak.[4]

  • Sample Solubility: Ensure your Fluticasone sample and its impurities are completely dissolved in the injection solvent. Sonicate the sample solution if necessary.

  • Co-elution of Impurities: It's possible that what appears to be a split peak is actually two closely eluting, unresolved impurities.

Experimental Protocol: Sample Solvent Effect Evaluation

  • Objective: To assess the impact of the sample solvent on peak shape.

  • Procedure:

    • Prepare three solutions of your Fluticasone sample:

      • Solution A: Dissolved in the initial mobile phase composition.

      • Solution B: Dissolved in a solvent stronger than the mobile phase (e.g., 100% Acetonitrile).

      • Solution C: Dissolved in a solvent weaker than the mobile phase (e.g., a higher percentage of water).

    • Inject equal volumes of each solution and compare the chromatograms.

  • Data Analysis:

    • If Solution A provides a symmetrical peak and Solution B results in a split peak, the sample solvent is the likely cause.

    • This data can be summarized in a table for clear comparison.

Data Presentation: Effect of Injection Solvent on Peak Shape

Injection SolventPeak ShapeTailing Factor
Mobile Phase (60:40 ACN:H₂O)Symmetrical1.1
100% AcetonitrileSplitN/A
40:60 ACN:H₂OSymmetrical1.2

Mandatory Visualizations

Here are diagrams to help you visualize the troubleshooting process.

HPLC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 System/Column Issues cluster_2 Sample/Method Issues cluster_3 Resolution Start Peak Splitting Observed All_Peaks Are all peaks split? Start->All_Peaks Check_System Check for Leaks & Dead Volume All_Peaks->Check_System Yes Solvent_Mismatch Sample/Solvent Mismatch? All_Peaks->Solvent_Mismatch No Inspect_Column Inspect Column (Void/Blockage) Check_System->Inspect_Column Guard_Column Check Guard Column Inspect_Column->Guard_Column End Problem Resolved Guard_Column->End Check_Solubility Ensure Complete Sample Dissolution Solvent_Mismatch->Check_Solubility No Modify_Method Modify Method (Gradient/Temp) Solvent_Mismatch->Modify_Method Yes Coelution Possible Co-elution? Check_Solubility->Coelution Coelution->Modify_Method Yes Modify_Method->End

Caption: A workflow diagram for troubleshooting HPLC peak splitting.

Logical_Relationships cluster_causes Potential Causes cluster_solutions Potential Solutions Peak_Splitting Peak Splitting Column_Void Column Void Peak_Splitting->Column_Void Solvent_Mismatch Solvent Mismatch Peak_Splitting->Solvent_Mismatch Blocked_Frit Blocked Frit Peak_Splitting->Blocked_Frit Sample_Overload Sample Overload Peak_Splitting->Sample_Overload Replace_Column Replace Column Column_Void->Replace_Column Match_Solvent Match Injection Solvent to Mobile Phase Solvent_Mismatch->Match_Solvent Backflush_Column Backflush Column Blocked_Frit->Backflush_Column Dilute_Sample Dilute Sample Sample_Overload->Dilute_Sample

Caption: Logical relationships between causes and solutions for peak splitting.

References

Strategies to improve sensitivity for Fluticasone dimer impurity detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sensitive detection of Fluticasone (B1203827) dimer impurity. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Fluticasone dimer impurity and why is it important to detect?

A1: The Fluticasone dimer is a process-related impurity or a degradation product that can form during the manufacturing or storage of Fluticasone propionate (B1217596).[1][2] It is critical to monitor and control this impurity to ensure the quality, safety, and efficacy of the final drug product, as required by regulatory authorities.[3] The chemical structure of a this compound has been identified as (6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-dien-17-yl)methyl 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxyandrosta-1,4-diene-17β-carboxylate.

Q2: We are observing poor sensitivity for the this compound. What are the potential causes and solutions?

A2: Poor sensitivity can stem from several factors, including suboptimal instrumentation, inefficient sample preparation, or inappropriate analytical method parameters. To enhance sensitivity, consider the following:

  • Chromatography System: Upgrading from HPLC to Ultra-Performance Liquid Chromatography (UPLC) can significantly improve resolution and sensitivity.[4]

  • Detector: Mass Spectrometry (MS), particularly tandem MS (MS/MS), offers higher sensitivity and selectivity compared to UV detection.[3][5]

  • Sample Preparation: Employing Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can concentrate the analyte and remove interfering matrix components.[3][6]

  • Method Optimization: Fine-tuning the mobile phase composition, gradient, and MS parameters is crucial for achieving the desired sensitivity.

Q3: How can I optimize my LC-MS/MS method for improved sensitivity?

A3: To optimize your LC-MS/MS method, focus on the following key areas:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for Fluticasone and its impurities, often showing better signal-to-noise ratios than negative mode.[7]

  • MS Parameters: Optimize the spray voltage, desolvation temperature, cone voltage, and collision energy to maximize the generation and fragmentation of the dimer impurity's molecular ion.[8][9]

  • Multiple Reaction Monitoring (MRM): Use specific precursor-to-product ion transitions for the dimer to enhance selectivity and reduce background noise.[7]

  • Chromatography: Ensure complete separation of the dimer from the active pharmaceutical ingredient (API) and other impurities to prevent ion suppression.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Peak Detected for the Dimer Impurity
Potential Cause Troubleshooting Step
Inadequate Sample Concentration Concentrate the sample using Solid-Phase Extraction (SPE) or by evaporating the sample solvent and reconstituting in a smaller volume.[3][6]
Suboptimal MS Parameters Systematically optimize MS parameters, including spray voltage (e.g., 1 to 6 kV), desolvation temperature (e.g., 250°C to 450°C), and collision energy, by infusing a standard of the dimer impurity if available.[9][10]
Matrix Effects (Ion Suppression) Dilute the sample or use a more effective sample clean-up method like SPE.[3] Isotope-labeled internal standards can also help compensate for matrix effects.[5]
Incorrect Mobile Phase Optimize the mobile phase composition. Acetonitrile is often preferred over methanol (B129727) for better peak shape and compatibility with MS.[3] The addition of a small amount of formic acid (e.g., 0.1%) can improve ionization efficiency.[8]
Issue 2: Poor Peak Shape or Co-elution with Other Impurities
Potential Cause Troubleshooting Step
Inappropriate HPLC/UPLC Column Use a high-resolution column, such as a C18 column with a smaller particle size (e.g., 1.7 µm), to improve separation efficiency.[4]
Suboptimal Gradient Program Adjust the gradient slope and duration to achieve better separation between the dimer and other closely eluting peaks.
Incorrect Flow Rate Optimize the flow rate. UPLC systems typically use lower flow rates (e.g., 0.250 mL/min) which can lead to better resolution.[4]
Sample Overload Reduce the injection volume or the concentration of the sample to avoid peak fronting or tailing.

Experimental Protocols

Protocol 1: High-Sensitivity UPLC-MS/MS Method

This protocol is designed for the quantification of this compound at low levels.

1. Sample Preparation (Solid-Phase Extraction)

  • Spike 500 µL of the sample (e.g., plasma, formulation digest) with an appropriate internal standard (e.g., Fluticasone propionate-D3).[6]

  • Perform protein precipitation if necessary (e.g., with acetonitrile).[6]

  • Condition a C18 SPE cartridge.

  • Load the sample onto the cartridge.

  • Wash the cartridge with water followed by 25% methanol to remove interferences.[6]

  • Elute the analyte with dichloromethane.[6]

  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.[6]

2. UPLC Conditions

Parameter Value
Column Waters Acquity BEH C18 (1.7 µm, 100 mm × 2.1 mm)[4]
Mobile Phase A 0.1% Formic acid in Water[8]
Mobile Phase B 0.1% Formic acid in Acetonitrile[8]
Gradient Optimized for separation (e.g., start with 50% B, ramp to 95% B)
Flow Rate 0.25 mL/min[4]
Column Temperature 40 °C[4]
Injection Volume 5 µL

3. MS/MS Conditions (Triple Quadrupole)

Parameter Value
Ionization Mode ESI Positive[8]
Capillary Voltage 3.5 - 4.5 kV[8][11]
Desolvation Temperature 350 °C[10][11]
Source Temperature 150 °C[8]
MRM Transitions To be determined by infusing a standard of the dimer impurity. The precursor ion would be [M+H]+.

Data Presentation

Table 1: Comparison of HPLC and UPLC for Impurity Analysis

Parameter Conventional HPLC UPLC
Column Particle Size 3-5 µm< 2 µm[4]
Typical Run Time > 30 min< 10 min[4]
Resolution GoodExcellent[4]
Sensitivity ModerateHigh[4]
Solvent Consumption HighLow

Table 2: Optimized MS/MS Parameters for Corticosteroid Analysis

Parameter Optimized Range
Spray Voltage (ESI+) 1 - 6 kV[9]
Desolvation Temperature 250 - 450 °C[10]
Source Block Temperature 80 - 150 °C[10]
Collision Energy Analyte-dependent, requires optimization
Sheath and Auxiliary Gas 35 and 10 (arbitrary units)[8]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow Sample Sample Collection Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon UPLC UPLC Separation Recon->UPLC MS MS/MS Detection UPLC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for sensitive this compound analysis.

Troubleshooting_Logic Start Low Sensitivity Observed Check_Sample_Prep Review Sample Preparation? Start->Check_Sample_Prep Check_LC Optimize LC Method? Check_Sample_Prep->Check_LC No Sol_Sample_Prep Implement SPE/LLE Increase Concentration Check_Sample_Prep->Sol_Sample_Prep Yes Check_MS Optimize MS Parameters? Check_LC->Check_MS No Sol_LC Use UPLC Adjust Gradient & Flow Rate Check_LC->Sol_LC Yes Sol_MS Optimize Ion Source Use MRM Check_MS->Sol_MS Yes End Sensitivity Improved Check_MS->End No Sol_Sample_Prep->End Sol_LC->End Sol_MS->End

Caption: Troubleshooting logic for low sensitivity issues.

References

Technical Support Center: Fluticasone Propionate and Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method development for Fluticasone propionate (B1217596) and its related impurities.

Troubleshooting Guides

This section addresses specific issues related to the co-elution of Fluticasone propionate and its impurities during chromatographic analysis.

Question: I am observing co-elution of Fluticasone propionate with one of its impurities. What are the initial steps to resolve this?

Answer:

Co-elution of an active pharmaceutical ingredient (API) with its impurity is a common challenge in chromatographic analysis. Here is a systematic approach to troubleshoot and resolve this issue:

  • Method Review and Optimization:

    • Mobile Phase Modification: Adjusting the mobile phase composition is often the first step.

      • Organic Solvent Ratio: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A subtle change can significantly impact selectivity.

      • pH Adjustment: The pH of the aqueous phase can alter the ionization state of both the API and the impurities, leading to changes in retention and potentially resolving co-elution. For Fluticasone propionate analysis, a mobile phase with a pH of around 3.5 has been used successfully.[1]

      • Additive Introduction: Consider adding ion-pair reagents like 1-octane sulfonic acid sodium salt, which has been shown to improve the resolution between Fluticasone propionate impurities C and D.[2]

    • Stationary Phase Consideration:

      • If mobile phase optimization is insufficient, consider a different column chemistry. While C18 columns are commonly used, a phenyl-hexyl column can offer different selectivity and may resolve the co-eluting peaks.[2][3]

    • Gradient Optimization:

      • If using a gradient method, adjust the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.

  • Forced Degradation Study Analysis:

    • Review the data from your forced degradation studies. Fluticasone propionate is known to degrade under basic and acidic conditions.[2][4] Understanding the degradation pathways can help in identifying the impurity and selecting appropriate chromatographic conditions for its separation.

Question: How can I improve the separation of Fluticasone propionate from its known related compound D?

Answer:

The USP monograph for Fluticasone propionate outlines a reversed-phase isocratic method for its assay, which includes the separation from related compound D. To improve the resolution, which should be greater than 1.5, consider the following:[5]

  • Column Choice: A Purospher® STAR RP-18e Hibar® HPLC column is recommended for this separation as per the USP monograph.

  • Mobile Phase: The mobile phase composition is a critical factor. Ensure it is prepared accurately as per the monograph.

  • Flow Rate: A flow rate of approximately 1.5 mL/min is specified in the USP assay method.[5] Fine-tuning the flow rate within allowable adjustments can sometimes enhance resolution.

  • Temperature: The column temperature is maintained at 40°C, which can influence selectivity and peak shape.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Fluticasone propionate?

A1: Common impurities include process-related impurities and degradation products. Some of the known impurities are Fluticasone Propionate Impurity A, B, C, D, E, and G.[6] Forced degradation studies show that Fluticasone propionate can degrade under various stress conditions, leading to the formation of additional impurities.[2][4][7]

Q2: What type of analytical column is most commonly used for the analysis of Fluticasone propionate and its impurities?

A2: Reversed-phase columns are predominantly used. The most common stationary phase is C18 (octadecylsilyl silica (B1680970) gel).[1] However, other stationary phases like phenyl-hexyl have also been successfully employed to achieve better separation of certain impurities.[2][3]

Q3: What are the typical detection wavelengths for Fluticasone propionate and its impurities?

A3: The detection wavelength is typically set around 239 nm.[1][2][3][4][5]

Q4: What is the purpose of a forced degradation study for Fluticasone propionate?

A4: Forced degradation studies are essential to demonstrate the stability-indicating capability of an analytical method.[8] By subjecting Fluticasone propionate to stress conditions such as acid, base, oxidation, and heat, potential degradation products are generated.[2][4][7] The analytical method must be able to separate these degradation products from the main peak and from each other, ensuring that the method is specific for the quantification of Fluticasone propionate in the presence of its degradants.

Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling of Fluticasone Propionate

This protocol is based on a validated stability-indicating method for the estimation of impurities.[2][3]

  • Chromatographic System:

    • Column: Baker bond phenyl hexyl, 250 x 4.6 mm, 5 µm[2][3]

    • Mobile Phase A: A mixture of octane (B31449) sulfonic acid sodium salt and trifluoroacetic acid in water.[2][3]

    • Mobile Phase B: Acetonitrile[2][3]

    • Flow Rate: 1 mL/min[2][3]

    • Elution Mode: Gradient[2][3]

    • Detector: UV at 239 nm[2][3]

  • Procedure:

    • Prepare the mobile phases and degas them before use.

    • Prepare the sample and standard solutions at the desired concentration.

    • Set up the HPLC system with the specified column and chromatographic conditions.

    • Inject the blank, standard, and sample solutions.

    • Analyze the resulting chromatograms for the separation of Fluticasone propionate and its impurities.

Protocol 2: UPLC Method for Rapid Analysis of Fluticasone Propionate and its Impurities

This protocol is a faster alternative to conventional HPLC for the analysis of Fluticasone propionate.[1]

  • Chromatographic System:

    • Column: Waters Acquity BEH C18, 1.7 µm, 100 mm x 2.1 mm[1]

    • Mobile Phase A: Methanol:Ammonium (B1175870) acetate (B1210297) buffer:Acetonitrile (50:35:15)[1]

    • Mobile Phase B: Methanol:Acetonitrile (50:15)[1]

    • Flow Rate: 0.250 mL/min[1]

    • Elution Mode: Gradient[1]

    • Detector: UV at 239 nm[1]

  • Procedure:

    • Prepare the mobile phases, ensuring the ammonium acetate buffer is at the correct pH.[1]

    • Prepare the sample and standard solutions.

    • Equilibrate the UPLC system with the initial mobile phase composition.

    • Inject the solutions and run the gradient program.

    • Process the data to determine the impurity profile.

Quantitative Data Summary

Table 1: Chromatographic Conditions for Fluticasone Propionate Impurity Analysis

ParameterMethod 1 (RP-HPLC)Method 2 (UPLC)Method 3 (USP Assay)
Column Baker bond phenyl hexyl, 250x4.6mm, 5µm[2][3]Waters Acquity BEH C18, 100x2.1mm, 1.7µm[1]4.6-mm × 25-cm; 5-µm packing L1[5]
Mobile Phase A: Octane sulfonic acid sodium salt and TFA in waterB: Acetonitrile[2][3]A: Methanol:Ammonium acetate:Acetonitrile (50:35:15)B: Methanol:Acetonitrile (50:15)[1]Variable mixtures of Acetonitrile, Methanol, and Water with Phosphoric acid[5]
Flow Rate 1.0 mL/min[2][3]0.250 mL/min[1]about 1.5 mL/min[5]
Detection 239 nm[2][3]239 nm[1]239 nm[5]
Column Temp. Not specifiedNot specified40 °C[5]

Table 2: System Suitability Parameters

ParameterMethod 1 (RP-HPLC)Method 2 (USP Assay)
Resolution Resolution between Fluticasone propionate and impurity C > 3.0[2]Resolution between Fluticasone propionate and related compound D > 1.5[5]
RSD (%) Not specifiedNot more than 2% for replicate injections[5]

Visualizations

CoElution_Troubleshooting start Co-elution Observed mobile_phase Modify Mobile Phase start->mobile_phase Step 1 resolved Resolution Achieved mobile_phase->resolved Successful not_resolved Still Co-eluting mobile_phase->not_resolved Unsuccessful stationary_phase Change Stationary Phase stationary_phase->resolved Successful not_resolved2 not_resolved2 stationary_phase->not_resolved2 Unsuccessful gradient Optimize Gradient gradient->resolved Successful not_resolved3 not_resolved3 gradient->not_resolved3 Further Method Development Required not_resolved->stationary_phase Step 2 not_resolved2->gradient Step 3

Caption: A troubleshooting workflow for resolving co-elution issues.

Method_Development_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_validation Validation forced_degradation Forced Degradation Study standard_prep Prepare Standards & Samples forced_degradation->standard_prep initial_method Initial Chromatographic Method standard_prep->initial_method coelution_check Check for Co-elution initial_method->coelution_check optimize Optimize Parameters (Mobile Phase, Column, etc.) coelution_check->optimize Co-elution detected system_suitability System Suitability Testing coelution_check->system_suitability No co-elution optimize->coelution_check validation Method Validation (ICH Guidelines) system_suitability->validation final_method Finalized Analytical Method validation->final_method

Caption: A general workflow for analytical method development.

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fluticasone (B1203827) Related Compounds Analysis

Welcome to the technical support center for the chromatographic separation of Fluticasone and its related compounds. This resource provides detailed troubleshooting guidance and answers to frequently asked questions to help you optimize your gradient elution methods.

Troubleshooting Guide

This section addresses specific issues you may encounter during the separation of Fluticasone Propionate (B1217596) and its impurities.

Problem: Poor Resolution Between Fluticasone and a Critical Pair of Impurities

Possible Causes:

  • Inadequate Mobile Phase Composition: The organic modifier or buffer pH may not be optimal for separating compounds with similar structures.

  • Incorrect Gradient Slope: The rate of change in the mobile phase composition may be too fast, causing co-elution.

  • Sub-optimal Column Chemistry: The chosen stationary phase (e.g., C18) may not provide sufficient selectivity for the analytes.

  • Elevated Column Temperature: While higher temperatures can improve efficiency, they can sometimes reduce selectivity for certain compounds.

Recommended Solutions:

  • Adjust Mobile Phase:

    • Organic Modifier: Try switching from acetonitrile (B52724) to methanol (B129727) or using a combination. Methanol can offer different selectivity for closely related steroids.

    • pH Adjustment: Modify the pH of the aqueous portion of the mobile phase. For acidic impurities, a lower pH (e.g., 2.5-3.5 using phosphoric or formic acid) can improve peak shape and retention.[1]

  • Optimize the Gradient Profile:

    • Shallow Gradient: Implement a shallower gradient slope around the elution time of the critical pair. A reduction in the rate of organic phase increase can significantly enhance resolution.

    • Isocratic Hold: Introduce a brief isocratic hold just before the elution of the critical pair to allow for better separation.

  • Evaluate Column Selection:

    • If using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded C18 phase, which can offer alternative retention mechanisms.[2]

  • Modify Temperature and Flow Rate:

    • Lower Temperature: Decrease the column temperature (e.g., from 40°C to 30°C) to see if it enhances selectivity.[3]

    • Reduce Flow Rate: A lower flow rate increases the time analytes spend interacting with the stationary phase, which can improve resolution.

Problem: Peak Tailing for Fluticasone or Its Impurities

Possible Causes:

  • Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica (B1680970) backbone of the column can interact with basic functional groups on the analytes, causing tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.

  • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

Recommended Solutions:

  • Mobile Phase Modification:

    • Adjust pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups.

    • Use an Ion-Pairing Agent: For basic impurities, a low concentration of an agent like trifluoroacetic acid (TFA) can improve peak shape.

  • Sample and Injection:

    • Reduce Sample Concentration: Dilute the sample to ensure you are not overloading the column.

    • Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[4]

  • Column Maintenance:

    • Flush the Column: Wash the column with a strong solvent (e.g., isopropanol) to remove contaminants.[5] If the problem persists, consider replacing the column.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.

Problem: Inconsistent Retention Times

Possible Causes:

  • Inadequate System Equilibration: Insufficient time for the column to equilibrate with the initial gradient conditions before injection.

  • Pump Malfunction: Issues with check valves or pump seals can lead to inaccurate mobile phase delivery and fluctuating pressure.[5]

  • Mobile Phase Preparation: Inconsistent preparation of mobile phase, including pH adjustments and component ratios.

  • Temperature Fluctuations: An unstable column temperature can cause shifts in retention.

Recommended Solutions:

  • Ensure Proper Equilibration: Always include a sufficient re-equilibration step at the end of your gradient program. This should be at least 10 column volumes.

  • System Check:

    • Prime the Pump: Purge all pump lines to remove air bubbles.

    • Monitor Pressure: Look for significant pressure fluctuations, which may indicate a leak or a pump issue.

  • Standardize Mobile Phase Preparation: Use precise measurements for all mobile phase components and ensure it is thoroughly mixed and degassed.

  • Control Temperature: Use a thermostatically controlled column compartment to maintain a stable temperature.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a gradient method for Fluticasone and its related compounds?

A good starting point often involves a reversed-phase C18 or C8 column and a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile or methanol.[6] Many established methods use a phosphate (B84403) or acetate (B1210297) buffer with a pH around 3.5.[6][7]

A representative starting gradient could be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1]

  • Mobile Phase A: 0.1% Phosphoric acid in water[1]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0-1.5 mL/min[8][9]

  • Column Temperature: 40°C[8][9]

  • Detection: 239 nm[6][8]

From this starting point, the gradient slope and mobile phase composition can be optimized to achieve the desired separation.

Q2: How can I reduce long analysis run times without sacrificing resolution?

To shorten run times, consider transitioning the method from HPLC to Ultra-Performance Liquid Chromatography (UPLC). UPLC systems use columns with smaller particle sizes (e.g., sub-2 µm), which allows for faster flow rates and shorter columns while maintaining or even improving resolution.[6] This can significantly reduce analysis time and solvent consumption.

Q3: What are the common degradation pathways for Fluticasone, and how do I ensure my method is stability-indicating?

Fluticasone propionate is susceptible to degradation under alkaline (basic) conditions, where hydrolysis can occur.[10][11] It is generally more stable under acidic, oxidative, and thermal stress.[2][10][12]

To develop a stability-indicating method, you must perform forced degradation studies:

  • Expose the drug substance to acidic, basic, oxidative (e.g., hydrogen peroxide), thermal, and photolytic stress.[12]

  • Analyze the stressed samples using your method.

  • The method is considered stability-indicating if all degradation product peaks are fully resolved from the main Fluticasone peak and from each other. Peak purity analysis using a PDA detector is essential to confirm that no co-elution is occurring.

Data and Protocols

Table 1: Example UPLC Gradient Program for Fluticasone Analysis

This table outlines a sample UPLC gradient program for separating Fluticasone Propionate from its impurities.

Time (minutes)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.00.25955Initial
10.00.254060Linear
12.00.25595Linear
15.00.25595Isocratic
16.00.25955Linear
20.00.25955Isocratic
  • Mobile Phase A: Ammonium Acetate Buffer; Mobile Phase B: Methanol:Acetonitrile mix. This is a representative example based on common practices.

Table 2: USP Method Chromatographic Parameters

This table summarizes the official parameters listed in the United States Pharmacopeia (USP) monograph for Fluticasone Propionate related compounds test.[8]

ParameterSpecification
Detector Wavelength 239 nm
Column L1 packing (C18), 4.6-mm × 25-cm; 5-µm
Column Temperature 40 °C
Flow Rate ~1.0 mL per minute
Mobile Phase Variable mixtures of Acetonitrile (Sol A), Methanol (Sol B), and aqueous Phosphoric Acid (Sol C)
Injection Volume ~50 µL
Experimental Protocol: Sample Preparation for Forced Degradation

This protocol provides a methodology for preparing stressed samples of Fluticasone Propionate to test the stability-indicating properties of an analytical method.

  • Acid Degradation: Dissolve 10 mg of Fluticasone Propionate in methanol. Add 5 mL of 0.1N HCl and heat at 60°C for 2 hours.[12] Cool, neutralize, and dilute to the target concentration with mobile phase.

  • Base Degradation: Dissolve 10 mg of Fluticasone Propionate in methanol. Add 5 mL of 0.1N NaOH and heat at 60°C for 2 hours.[12] Cool, neutralize, and dilute to the target concentration. Significant degradation is expected.[2][10]

  • Oxidative Degradation: Dissolve 10 mg of Fluticasone Propionate in methanol. Add 5 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours. Dilute to the target concentration.

  • Thermal Degradation: Store the solid drug substance at 105°C for 24 hours. Dissolve and dilute to the target concentration.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours. Dissolve and dilute to the target concentration.

Visual Workflow Guides

The following diagrams illustrate logical workflows for troubleshooting and method optimization.

Gradient_Optimization_Workflow start Start: Initial Gradient Method eval1 Evaluate Resolution & Peak Shape start->eval1 check_res Resolution Acceptable? eval1->check_res check_shape Peak Shape Acceptable? check_res->check_shape Yes adjust_slope Adjust Gradient Slope (Make Shallower) check_res->adjust_slope No adjust_ph Adjust Mobile Phase pH check_shape->adjust_ph No end Method Optimized check_shape->end Yes adjust_slope->eval1 change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_slope->change_solvent change_solvent->eval1 adjust_ph->eval1

Caption: A logical workflow for systematic gradient elution optimization.

Troubleshooting_Poor_Resolution problem Problem Identified: Poor Peak Resolution cause1 Possible Cause: Gradient Too Steep? problem->cause1 cause2 Possible Cause: Incorrect Solvent Choice? problem->cause2 cause3 Possible Cause: Sub-optimal Temperature? problem->cause3 cause4 Possible Cause: Column Issue? problem->cause4 solution1 Solution: Decrease gradient slope around critical pair. cause1->solution1 solution2 Solution: Test alternative organic solvent (e.g., Methanol). cause2->solution2 solution3 Solution: Lower column temperature to increase selectivity. cause3->solution3 solution4 Solution: Check column health or try different chemistry. cause4->solution4

Caption: Troubleshooting flowchart for addressing poor peak resolution issues.

References

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Fluticasone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of Fluticasone in biological samples. The focus is on identifying and mitigating matrix effects, a common challenge in LC-MS/MS-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a critical concern for Fluticasone analysis?

A1: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization in a mass spectrometer due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, serum).[1] This phenomenon is a major challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[1] For Fluticasone, which often requires quantification at very low sub-pg/mL levels due to its therapeutic dosage, matrix effects can severely compromise the accuracy, precision, and sensitivity of the assay.[2][3][4][5] Endogenous materials like phospholipids (B1166683) are notorious for causing ion suppression.[6]

Q2: How can I determine if matrix effects are impacting my experimental results?

A2: Two primary methods are used to evaluate matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where the analytical response of an analyte spiked into an extracted blank matrix is compared to the response of the same analyte in a neat (pure) solvent.[7][8] A significant difference between the two indicates the presence of matrix effects.

  • Post-Column Infusion: This method provides a qualitative profile of where ion suppression or enhancement occurs during the chromatographic run. A constant flow of the analyte is infused into the mass spectrometer after the LC column while a blank, extracted matrix sample is injected. Any dip or rise in the analyte's signal baseline indicates interference from the matrix components as they elute.[7]

Q3: What are the most common sources of matrix effects in plasma and serum samples?

A3: The most common sources of matrix effects in plasma and serum are endogenous components that are often co-extracted with the analyte. Phospholipids are a primary cause of ion suppression because they can co-elute with analytes and compete for ionization in the MS source.[6] Other sources include salts, proteins, and metabolites that may not be completely removed during sample preparation.[9]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Both are forms of matrix effects. Ion suppression is a more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a decreased signal and potentially lower sensitivity.[10] Ion enhancement is the opposite, where matrix components increase the ionization efficiency of the analyte, resulting in a higher, and equally inaccurate, signal.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) essential for Fluticasone analysis?

A5: While not strictly essential, using a SIL-IS is the most recognized and effective technique to correct for matrix effects.[11] A SIL-IS (e.g., Fluticasone propionate-D3 or -D5) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[12] By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to highly accurate and precise quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Fluticasone in biological matrices.

Problem: Poor or Inconsistent Analyte Recovery

  • Possible Cause: Significant ion suppression from matrix components or inefficient sample preparation.

  • Solution:

    • Enhance Sample Cleanup: If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique. Solid-Phase Extraction (SPE) is highly effective at removing interfering components, especially phospholipids.[13][14] Liquid-Liquid Extraction (LLE) can also be more effective than PPT.[13]

    • Optimize Chromatography: Adjust the LC gradient to better separate Fluticasone from the regions of ion suppression identified by a post-column infusion experiment.[10] Experimenting with different column chemistries can also improve separation.[2]

    • Implement a SIL-IS: A stable isotope-labeled internal standard will co-elute with the analyte and experience similar matrix effects, thereby correcting for recovery issues caused by ion suppression.[11]

Problem: Poor Reproducibility and High Variability Across Samples

  • Possible Cause: The matrix effect is not consistent from sample to sample, which can be due to variations in the biological matrix itself or an unreliable sample preparation method.

  • Solution:

    • Standardize Sample Preparation: Automating the sample preparation process or switching to a more robust method like SPE can reduce variability.[14] SPE protocols are generally more reproducible than PPT or LLE.

    • Use Matrix-Matched Calibrants: Prepare your calibration standards and quality controls (QCs) in the same biological matrix as your unknown samples (e.g., blank human plasma). This ensures that the calibrants experience the same matrix effects as the samples, improving accuracy.

    • Verify Internal Standard Performance: Ensure your internal standard is appropriate. A SIL-IS is ideal. If using an analog IS, confirm that it co-elutes closely with the analyte and is equally affected by the matrix.

Experimental Protocols and Data

Protocol 1: Quantitative Evaluation of Matrix Effect (Post-Extraction Spike)
  • Prepare Samples:

    • Set A: Prepare a Fluticasone standard in a pure reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B: Extract at least six different lots of blank biological matrix using your validated sample preparation method. After the final extraction step, spike the resulting extracts with Fluticasone to the same final concentration as Set A.

  • Analyze: Inject both sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Presence of Matrix [Set B]) / (Peak Area in Neat Solution [Set A])

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized MF: If using a SIL-IS, calculate the MF for both the analyte and the IS. The IS-normalized MF should be close to 1, demonstrating that the IS effectively corrects for the matrix effect.

Protocol 2: Recommended Sample Preparation using Solid-Phase Extraction (SPE)

This is a generalized protocol based on methods developed for Fluticasone analysis.[4][5][12]

  • Sample Pre-treatment: To a 500 µL plasma sample, add the SIL-IS solution. Acidify the sample (e.g., with 2% formic acid) and vortex.[3]

  • SPE Cartridge Conditioning: Condition a reverse-phase SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge to remove polar interferences. A common wash solution is water followed by a weak organic solvent mixture (e.g., 25% methanol in water).[12]

  • Elute: Elute Fluticasone and the IS from the cartridge using an appropriate organic solvent (e.g., dichloromethane (B109758) or a methanol/isopropanol mixture).[4][12]

  • Dry and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.[12] Reconstitute the residue in a known volume of the mobile phase for injection into the LC-MS/MS system.[12]

Data Tables

Table 1: Comparison of Common Sample Preparation Techniques

TechniqueProsConsEfficacy for Fluticasone
Protein Precipitation (PPT) Simple, fast, inexpensive.[6]Does not effectively remove phospholipids; high risk of matrix effects.[6]Generally insufficient for achieving low LLOQs due to significant ion suppression.
Liquid-Liquid Extraction (LLE) Can be effective at removing salts and highly polar/non-polar interferences.[9]More labor-intensive and uses larger volumes of organic solvents.Better than PPT, but may still have co-extraction of interfering lipids.
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts, significantly reduces matrix effects.[14]More expensive and requires method development.Recommended Method. Enables the ultra-sensitive quantification (sub-pg/mL) required for pharmacokinetic studies.[4][12]

Table 2: Typical LC-MS/MS Parameters for Fluticasone Propionate Analysis

ParameterTypical Setting
LC System UPLC/UHPLC System[3][13]
Column C18 or Phenyl reverse-phase column (e.g., ACQUITY UPLC BEH C18/Phenyl, 1.7 µm)[3][4]
Mobile Phase Gradient elution with Acetonitrile or Methanol and water, often with an additive like formic or acetic acid.[13][15]
MS System Triple Quadrupole Mass Spectrometer (TQ-MS)[3][4]
Ionization Mode Positive Electrospray Ionization (ESI+)[12]
MRM Transition Precursor Ion: ~m/z 501.3; Product Ions: ~m/z 293.2, 313.2[12][13]
Internal Standard Fluticasone Propionate-D3 or -D5[2][12]

Table 3: Example Quantitative Performance Data from Validated Methods

ParameterReported ValueReference
Lower Limit of Quantification (LLOQ) 0.2 pg/mL[2][3][5]
Linear Dynamic Range 0.2 - 120 pg/mL[12]
Linear Dynamic Range 0.2 - 20 pg/mL[3]
Accuracy (QC Samples) Within ±15% of nominal value[3]
Precision (QC Samples) ≤15% CV (≤20% at LLOQ)[3]
Matrix Factor (LQC/HQC) 1.06 / 0.95[2]

Visual Guides

Matrix_Effect_Troubleshooting cluster_solutions Mitigation Strategies start Start: Inaccurate or Irreproducible Results check_ms 1. Verify MS Performance (Tune, Calibration) start->check_ms check_lc 2. Verify LC Performance (Peak Shape, Retention Time) check_ms->check_lc assess_me 3. Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) check_lc->assess_me me_present Matrix Effects Confirmed assess_me->me_present Suppression or Enhancement Found no_me No Significant Matrix Effects. Review other parameters. assess_me->no_me Matrix Factor ≈ 1 improve_sp A. Improve Sample Prep (e.g., PPT -> SPE) me_present->improve_sp Choose one or more optimize_lc B. Optimize Chromatography (Separate Analyte from Suppression Zones) me_present->optimize_lc use_is C. Use SIL-IS (Compensate for Effects) me_present->use_is validate Re-Validate Method: Check Accuracy, Precision, and Matrix Effect improve_sp->validate optimize_lc->validate use_is->validate

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Matrix_Effect_Logic_Flow cluster_matrix Biological Matrix (Plasma) cluster_prep Sample Preparation cluster_result Outcome Analyte Fluticasone (Low pg/mL) PPT Protein Precipitation (Removes Proteins) Analyte->PPT SPE Solid-Phase Extraction (Removes Proteins & Lipids) Analyte->SPE Interference Interferences (Phospholipids, Salts) Interference->PPT Interference->SPE LC LC Separation PPT->LC Analyte + Lipids SPE->LC Clean Analyte MS MS Ion Source LC->MS Suppression Ion Suppression (Inaccurate Result) MS->Suppression Co-elution of Interferences Accurate Accurate Result MS->Accurate Analyte Elutes Alone

Caption: Impact of sample preparation on mitigating matrix effects.

References

Enhancing the resolution between Fluticasone dimer and other degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fluticasone (B1203827) and its related compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution, particularly between the Fluticasone dimer and other degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the Fluticasone dimer and why is its resolution important?

A1: The Fluticasone dimer (Fluticasone Propionate (B1217596) EP Impurity G) is a known impurity that can form during the synthesis or degradation of Fluticasone Propionate.[1][2][3] Ensuring high resolution between the dimer and the active pharmaceutical ingredient (API), as well as other degradation products, is critical for accurate quantification and to ensure the safety and efficacy of the drug product.[4] Regulatory bodies require that all impurities are adequately separated and quantified.

Q2: What are the typical degradation pathways for Fluticasone Propionate?

A2: Fluticasone Propionate is susceptible to degradation under various stress conditions. Forced degradation studies have shown that it can degrade under acidic, basic, and oxidative conditions.[5][6][7] Basic hydrolysis, in particular, has been observed to cause significant degradation, with one of the primary degradation products being the carboxylic acid derivative formed by the hydrolysis of the thioester moiety.[8][9][10]

Q3: What are the initial recommended chromatographic conditions for separating Fluticasone and its impurities?

A3: A common starting point for the separation of Fluticasone Propionate and its impurities is reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC).[11][12] C18 or phenyl-hexyl columns are frequently used.[5][11] Mobile phases typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and organic solvents like acetonitrile (B52724) and/or methanol.[11][13] Gradient elution is often employed to achieve optimal separation of a wide range of impurities.[11]

Troubleshooting Guide

Issue: Poor resolution between the Fluticasone dimer and a closely eluting degradation product.

This is a common challenge in the chromatographic analysis of Fluticasone. The following steps provide a systematic approach to troubleshooting and improving resolution.

Step 1: Method and System Verification

Q4: Before modifying the method, what should I check first?

A4: First, ensure your HPLC/UPLC system is performing optimally.

  • System Suitability: Check the system suitability parameters from your last successful run. Pay close to attention to theoretical plates, tailing factor, and resolution of critical pairs.[13]

  • Column Health: An aging column can lead to peak broadening and loss of resolution. If the column has been used extensively, consider replacing it.

  • Standard and Sample Preparation: Verify that standards and samples were prepared correctly and in a consistent diluent. Inconsistencies in the sample solvent compared to the mobile phase can cause peak distortion.[14]

Step 2: Mobile Phase Optimization

Q5: How can I adjust the mobile phase to improve resolution?

A5: Modifying the mobile phase is one of the most effective ways to enhance selectivity and resolution.

  • Organic Solvent Ratio: Adjusting the ratio of organic solvents (e.g., acetonitrile and methanol) can alter selectivity. If you are using a gradient, try modifying the slope of the gradient, especially around the elution time of the peaks of interest. A shallower gradient will increase run time but can significantly improve the separation of closely eluting peaks.[8]

  • Aqueous Phase pH: The pH of the aqueous portion of the mobile phase can influence the ionization state of acidic or basic impurities, thereby affecting their retention and selectivity. Experiment with slight adjustments to the pH of your buffer.

  • Mobile Phase Additives: The addition of ion-pairing reagents or different buffers can improve peak shape and resolution. For instance, the use of 1-octane sulfonic acid sodium salt has been shown to improve the resolution between certain Fluticasone impurities.[6]

Step 3: Stationary Phase and Column Parameters

Q6: What if mobile phase adjustments are insufficient? What other column-related parameters can I change?

A6: If mobile phase optimization does not yield the desired resolution, consider the following:

  • Column Chemistry: Different stationary phases offer different selectivities. If you are using a standard C18 column, switching to a phenyl-hexyl, C8, or a column with a different end-capping could provide the necessary change in selectivity to resolve the co-eluting peaks.[5]

  • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., moving from HPLC to UPLC) can significantly increase efficiency and resolution.[11] A longer column will also increase the number of theoretical plates and can improve resolution, though it will also increase run time and backpressure.

  • Temperature: Adjusting the column temperature can influence selectivity. Try running the method at a slightly higher or lower temperature (e.g., in 5 °C increments) to see if it improves the separation of the critical pair.[8]

Step 4: Flow Rate and Injection Volume

Q7: Can flow rate or injection volume impact my resolution?

A7: Yes, these parameters can have an effect.

  • Flow Rate: Lowering the flow rate can increase efficiency and may improve resolution, but it will also increase the analysis time.[15]

  • Injection Volume: Overloading the column can lead to peak broadening and a loss of resolution. If you are injecting a large volume, try reducing it to see if peak shape and separation improve.

Experimental Protocols

Key Experiment: Stability-Indicating UPLC Method

This protocol is a representative method for the separation of Fluticasone Propionate and its impurities.

Table 1: Chromatographic Conditions

ParameterCondition
Column Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)[11]
Mobile Phase A Methanol:Ammonium Acetate:Acetonitrile (50:35:15, v/v/v)[11]
Mobile Phase B Methanol:Acetonitrile (50:15, v/v)[11]
Gradient Program Time (min)
Flow Rate 0.250 mL/min[11]
Column Temperature 40 °C[8]
Detection Wavelength 239 nm[11]
Injection Volume 5 µL[11]
Diluent Water:Methanol (20:80, v/v)[8]

Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of Fluticasone Propionate working standard into a 100 mL volumetric flask. Add 10 mL of acetonitrile to dissolve and dilute to volume with diluent.[11]

  • Resolution Solution: To test the separation of known impurities, a resolution solution can be prepared by spiking the standard solution with known impurity standards, including the Fluticasone dimer.[11]

  • Sample Solution: For a nasal spray formulation, accurately weigh an amount of the sample equivalent to 2.5 mg of Fluticasone Propionate into a 10 mL volumetric flask. Add 3 mL of acetonitrile and sonicate for 10 minutes. Allow the solution to cool to room temperature and dilute to volume with acetonitrile. Filter the solution through a 0.2 µm syringe filter before injection.[11]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation prep_std Prepare Standard Solution inject Inject into HPLC/UPLC System prep_std->inject prep_res Prepare Resolution Solution (Spiked) prep_res->inject prep_sample Prepare Sample Solution prep_sample->inject acquire Acquire Data inject->acquire eval_sst Evaluate System Suitability acquire->eval_sst check_res Check Resolution of Critical Pairs eval_sst->check_res quantify Quantify Impurities check_res->quantify

Caption: General workflow for the analysis of Fluticasone and its impurities.

troubleshooting_flow start Poor Resolution Observed step1 Step 1: Verify System & Column Performance start->step1 step2 Step 2: Optimize Mobile Phase (Gradient, pH, Solvent Ratio) step1->step2 decision1 Resolution Improved? step2->decision1 step3 Step 3: Evaluate Stationary Phase (Column Chemistry, Dimensions) decision2 Resolution Improved? step3->decision2 step4 Step 4: Adjust Flow Rate & Injection Volume decision3 Resolution Improved? step4->decision3 decision1->step3 No end_ok Resolution Acceptable decision1->end_ok Yes decision2->step4 No decision2->end_ok Yes decision3->end_ok Yes end_consult Consult Further (e.g., LC-MS) decision3->end_consult No

Caption: Troubleshooting logic for improving chromatographic resolution.

References

Validation & Comparative

Validation of an analytical method for Fluticasone dimer as per ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide to the validation of an analytical method for the Fluticasone dimer, a known impurity of the corticosteroid Fluticasone Propionate. This document outlines the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, presenting experimental protocols and comparative data for researchers, scientists, and professionals in drug development.

Introduction to Analytical Method Validation

The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that a specific method is suitable for its intended purpose. For impurities like the Fluticasone dimer, a robust and validated analytical method is essential to ensure the safety and efficacy of the final drug product. The validation process examines a range of parameters, including accuracy, precision, specificity, linearity, range, and robustness.

Comparison of Analytical Methods: HPLC vs. UPLC-MS

While High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for the analysis of Fluticasone Propionate and its impurities, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers several advantages. UPLC provides faster analysis times and higher resolution, while MS detection offers greater sensitivity and specificity, aiding in the definitive identification of impurities.[1]

FeatureHPLC with UV DetectionUPLC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity with smaller particles for higher efficiency, detection by mass-to-charge ratio.
Resolution GoodExcellent, allows for better separation of closely eluting impurities.
Sensitivity ModerateHigh, capable of detecting trace-level impurities.
Specificity Good, but potential for co-eluting peaks.Excellent, provides mass information for unambiguous peak identification.[1]
Analysis Time Longer run times.Shorter run times, leading to higher throughput.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A representative HPLC method for the determination of Fluticasone dimer is detailed below. This method is based on established protocols for Fluticasone Propionate and its impurities.[2][3]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 236 nm[3]

    • Column Temperature: 35°C

    • Injection Volume: 20 µL

  • Preparation of Solutions:

    • Standard Solution: A stock solution of Fluticasone dimer reference standard is prepared in a suitable solvent (e.g., acetonitrile) and diluted to the desired concentration.

    • Sample Solution: The drug substance or product is dissolved in a suitable solvent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.

Validation Parameters as per ICH Q2(R1) Guidelines

The following validation parameters are assessed to ensure the suitability of the analytical method.[4][5][6]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is evaluated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure that the dimer peak is well-resolved from any degradation products and other impurities.[7]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution over a specified range. A minimum of five concentration levels is typically used.[8]

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by the recovery of known amounts of the Fluticasone dimer spiked into a placebo matrix at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

    • Reproducibility: Analysis of replicate samples in different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation: Summary of Validation Parameters

The following table summarizes the typical acceptance criteria and representative results for the validation of an analytical method for Fluticasone dimer.

Validation ParameterAcceptance CriteriaRepresentative Results
Specificity The dimer peak should be free from any co-eluting peaks from placebo and degradation products. Peak purity angle should be less than the peak purity threshold.The method is specific for the Fluticasone dimer. No interference was observed.
Linearity (Correlation Coefficient, r²) r² ≥ 0.995[6]0.999
Range From LOQ to 150% of the specification limit for the impurity.0.05 µg/mL to 1.5 µg/mL
Accuracy (% Recovery) 90.0% to 110.0%[2]98.5% to 102.3%
Precision (% RSD) Repeatability: ≤ 5.0% Intermediate Precision: ≤ 10.0%Repeatability: 2.1% Intermediate Precision: 3.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.015 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.05 µg/mL
Robustness % RSD of the results from the modified conditions should be within acceptable limits.The method is robust for minor changes in flow rate, column temperature, and mobile phase composition.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships involved in the validation of the analytical method for Fluticasone dimer, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Validation Parameter Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method (e.g., HPLC) define_scope->select_method prepare_materials Prepare Reference Standards & Samples select_method->prepare_materials specificity Specificity (Forced Degradation) prepare_materials->specificity linearity_range Linearity & Range specificity->linearity_range accuracy Accuracy (Recovery Studies) linearity_range->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Results Against Acceptance Criteria robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report method_implementation Implement Validated Method for Routine Use validation_report->method_implementation

Analytical Method Validation Workflow

method_comparison cluster_hplc HPLC with UV Detection cluster_uplc_ms UPLC-MS hplc_principle Separation by Polarity UV Absorbance Detection hplc_adv Advantages: - Cost-effective - Widely available hplc_principle->hplc_adv hplc_disadv Disadvantages: - Lower sensitivity - Potential for co-elution hplc_principle->hplc_disadv uplc_principle High-Efficiency Separation Mass-to-Charge Ratio Detection uplc_adv Advantages: - High resolution & sensitivity - High specificity - Faster analysis uplc_principle->uplc_adv uplc_disadv Disadvantages: - Higher cost - More complex instrumentation uplc_principle->uplc_disadv analytical_need Analytical Need: Quantification of Fluticasone Dimer analytical_need->hplc_principle analytical_need->uplc_principle

Comparison of HPLC and UPLC-MS

References

A Comparative Guide to HPLC and UPLC Methods for Fluticasone Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical quality control, the accurate and efficient profiling of impurities is paramount to ensure the safety and efficacy of drug products. Fluticasone (B1203827) propionate (B1217596), a potent synthetic corticosteroid used in the treatment of asthma and allergic rhinitis, is no exception.[1][2][3] This guide provides a detailed cross-validation comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of fluticasone and its impurities. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical strategies for this widely used active pharmaceutical ingredient (API).

The transition from traditional HPLC to UPLC technology has offered significant advantages in terms of speed, resolution, and sensitivity. For impurity profiling, these advancements can lead to more comprehensive characterization and quantification of potential degradants and process-related impurities, even at trace levels. This guide will delve into the experimental protocols for both methods, present a comparative summary of their performance metrics, and provide a logical workflow for method cross-validation.

Experimental Protocols

The following sections detail the typical methodologies for HPLC and UPLC analysis of fluticasone propionate and its impurities, based on established and validated methods.

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the analysis of fluticasone propionate and its impurities involves a reversed-phase HPLC method with UV detection.[1][3][4]

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often in a 60:40 (v/v) ratio, run under isocratic conditions.[1][3][4]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.

  • Detection: UV detection at a wavelength of 236 nm.[1][3][4]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Sample Preparation: The sample is typically dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a target concentration (e.g., 0.060 mg/mL).[1][3]

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC methods offer a significant reduction in analysis time and improved resolution due to the use of smaller particle size columns.[5][6]

  • Chromatographic System: A UPLC system with a binary or quaternary solvent manager, sample manager, column heater, and a photodiode array (PDA) or UV detector.

  • Column: A sub-2 µm particle size column, such as a Waters Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).[5]

  • Mobile Phase: A gradient elution is often used to achieve optimal separation of impurities. For example, a gradient of mobile phase A (e.g., 0.1% Trifluoroacetic acid in water) and mobile phase B (e.g., Methanol) can be employed.[7] Another example uses a mobile phase of methanol, ammonium (B1175870) acetate, and acetonitrile.[5]

  • Flow Rate: A lower flow rate compared to HPLC is typical, for instance, 0.250 mL/min or 0.5 mL/min.[5][7]

  • Detection: UV detection at a wavelength of around 239-240 nm.[5][7]

  • Injection Volume: A smaller injection volume is generally used, such as 5 µL.[5]

  • Column Temperature: Elevated temperatures (e.g., 40 °C) are often used to reduce viscosity and improve efficiency.

  • Sample Preparation: Similar to HPLC, the sample is dissolved in a suitable diluent, like acetonitrile, to a specific concentration.[5]

Performance Data Comparison

The following tables summarize the key performance parameters for both HPLC and UPLC methods based on published data. This allows for a direct comparison of their capabilities in the context of fluticasone impurity profiling.

Table 1: Chromatographic Conditions and Performance

ParameterHPLC MethodUPLC Method
Column C18, 5 µmBEH C18, 1.7 µm[5]
Dimensions 250 mm x 4.6 mm100 mm x 2.1 mm[5]
Flow Rate 1.0 mL/min0.25 - 0.5 mL/min[5][7]
Run Time ~15-30 min~5-10 min
Resolution Adequate for known impuritiesSuperior resolution of closely eluting peaks
Back Pressure LowerSignificantly Higher

Table 2: Method Validation Parameters

ParameterHPLC MethodUPLC Method
Linearity (r²) > 0.995[1][3]> 0.999[8]
Accuracy (% Recovery) 98-102%[9]100.3% to 109.4%[10]
Precision (%RSD) < 2%[9]< 1%[10]
Limit of Detection (LOD) ~0.0067 mg/mL[1]~0.02 - 0.35 µg/mL (for various impurities)[10]
Limit of Quantitation (LOQ) ~0.0203 mg/mL[1]~0.07 - 1.06 µg/mL (for various impurities)[10]

Cross-Validation Workflow

The process of cross-validating an existing HPLC method with a new UPLC method is crucial to ensure that the new method provides equivalent or superior results. The following diagram illustrates a typical workflow for this process.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol and Acceptance Criteria hplc_method Existing HPLC Method Validation (ICH Q2(R1) Parameters) start->hplc_method uplc_dev UPLC Method Development and Optimization start->uplc_dev transfer Method Transfer and Comparative Analysis hplc_method->transfer uplc_val UPLC Method Validation (ICH Q2(R1) Parameters) uplc_dev->uplc_val uplc_val->transfer data_comp Data Comparison: - Impurity Profile - Purity - Assay transfer->data_comp equivalence Equivalence Assessment (Statistical Analysis) data_comp->equivalence equivalence->uplc_dev Criteria Not Met documentation Documentation and Reporting equivalence->documentation Criteria Met end End: Implementation of Validated UPLC Method documentation->end

Caption: A workflow diagram for the cross-validation of an HPLC method with a new UPLC method.

Conclusion

The cross-validation of HPLC and UPLC methods for fluticasone impurity profiling reveals a clear advantage for the UPLC approach. While both methods can be validated according to ICH guidelines to be accurate, precise, and linear, UPLC technology offers significant improvements in terms of analytical speed, resolution, and sensitivity. The shorter run times of UPLC methods translate to higher sample throughput and reduced solvent consumption, leading to more cost-effective and environmentally friendly analyses. Furthermore, the enhanced resolution provided by UPLC is critical for the separation of closely related impurities, ensuring a more comprehensive and accurate impurity profile. The lower limits of detection and quantitation achievable with UPLC are also advantageous for identifying and quantifying trace-level impurities, which is essential for ensuring the safety and quality of fluticasone propionate drug products. The decision to transition from an HPLC to a UPLC method should be based on a thorough cross-validation study to ensure the new method's suitability and superiority for its intended purpose.

References

Evaluating the performance of different HPLC columns for Fluticasone dimer separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of fluticasone (B1203827) propionate (B1217596) and its related impurities, including dimers, are critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. The choice of HPLC column is paramount in achieving the desired resolution and sensitivity for separating fluticasone from its closely eluting dimeric impurities. This guide provides a comparative evaluation of different HPLC columns for the separation of fluticasone dimers, supported by experimental data from various studies.

Performance Comparison of HPLC Columns

The selection of an appropriate stationary phase is crucial for the successful separation of structurally similar compounds like fluticasone and its dimers. While C18 columns are the most commonly used stationary phases for reversed-phase chromatography, other phases like phenyl-hexyl can offer alternative selectivity.[1][2][3] The following table summarizes the performance of different HPLC columns used for the analysis of fluticasone and its related substances, including potential dimers.

Column Brand & TypeStationary PhaseParticle Size (µm)Dimensions (mm)Performance HighlightsReference
Waters Acquity BEH C18 Ethylene Bridged Hybrid C181.7100 x 2.1Reported to provide rapid and sensitive separation with superior efficiency compared to conventional HPLC.[1][1]
Phenomenex Phenyl-Hexyl Phenyl-Hexyl5150 x 4.6Demonstrated good separation for fluticasone and its known impurities, including a dimer.[4][4]
Shim-pack CLC-ODS Octadecylsilyl (C18)Not Specified150 x 4.6Validated for stability-indicating assays of fluticasone propionate.[5][5]
HiQSil C18 C185250 x 4.6Used in a straightforward and reliable RP-HPLC method for fluticasone propionate estimation.[6][7][6][7]
Agilent Poroshell 120 EC-C18 Superficially Porous C182.7100 x 2.1Did not provide adequate separation for a panel of steroids in one study, suggesting selectivity challenges for closely related compounds.[8][8]
Agilent Poroshell 120 Phenyl-Hexyl Superficially Porous Phenyl-Hexyl2.7100 x 2.1Yielded better results than C18 for steroid separation, resolving 8 out of 11 compounds.[8][8]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing results. The following are representative experimental protocols for the separation of fluticasone and its impurities using different HPLC columns.

Method 1: UPLC with Waters Acquity BEH C18[1]
  • Column: Waters Acquity BEH C18 (1.7 µm, 100 mm × 2.1 mm)

  • Mobile Phase A: Methanol: Ammonium Acetate: Acetonitrile (50:35:15)

  • Mobile Phase B: Methanol: Acetonitrile (50:15)

  • Gradient: Not specified

  • Flow Rate: 0.250 mL/min

  • Detection: UV at 239 nm

  • Column Temperature: 35 °C

Method 2: HPLC with Phenomenex Phenyl-Hexyl[4]
  • Column: Phenomenex Phenyl-Hexyl (5 µm, 150 cm × 4.6 mm)

  • Mobile Phase: Acetonitrile and a buffer of octane-1-sulfonic acid sodium salt and potassium dihydrogen phosphate.

  • Elution: Gradient

  • Flow Rate: 1 mL/min

  • Detection: UV at 240 nm

  • Column Temperature: Ambient

Method 3: HPLC with Shim-pack CLC-ODS[5]
  • Column: Shim-pack CLC-ODS (150 mm × 4.6 mm I.D.)

  • Mobile Phase: Acetonitrile: Methanol: Phosphate Buffer (0.01 M, pH 4.0) (35:35:30, v/v/v)

  • Elution: Isocratic

  • Flow Rate: 1.0 mL/min

  • Detection: Photodiode Array (PDA) at 240 nm

  • Column Temperature: 35°C

Experimental Workflow

The logical flow of evaluating and comparing HPLC columns for a specific separation is crucial for systematic and reproducible results. The following diagram illustrates a typical workflow.

HPLC_Column_Evaluation A Define Separation Goal (Fluticasone & Dimers) B Select Candidate Columns (e.g., C18, Phenyl-Hexyl) A->B Based on Analyte Properties C Develop/Optimize Mobile Phase B->C For each column H Compare Column Performance B->H D Perform System Suitability Tests C->D C->H E Inject Standard Mixture (Fluticasone & Dimer) D->E If SST passes F Acquire Chromatographic Data E->F G Evaluate Performance Metrics (Resolution, Tailing, Efficiency) F->G G->H I Select Optimal Column H->I Based on Data Analysis

Caption: Workflow for HPLC column evaluation.

Conclusion

The separation of fluticasone and its dimers can be effectively achieved using various reversed-phase HPLC columns. While traditional C18 columns are widely used, phenyl-hexyl columns can provide alternative selectivity and may offer improved resolution for these closely related compounds. The choice of the optimal column will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and compatibility with the detection method. For rapid and highly efficient separations, UPLC columns with sub-2 µm particles, such as the Waters Acquity BEH C18, have shown significant advantages.[1] However, for routine quality control, standard HPLC columns like the Phenomenex Phenyl-Hexyl and Shim-pack CLC-ODS can provide robust and reliable results.[4][5] When C18 columns fail to provide adequate separation, exploring alternative selectivities, such as those offered by phenyl-hexyl phases, is a recommended strategy.[8] Ultimately, methodical evaluation of different columns and optimization of chromatographic conditions are key to achieving successful separation of fluticasone dimers.

References

A Comparative Guide to UV and Mass Spectrometric Detection for Fluticasone Dimer Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in pharmaceutical products are critical for ensuring drug safety and efficacy. Fluticasone (B1203827) propionate (B1217596), a potent synthetic corticosteroid, can harbor various impurities, including the fluticasone dimer. The choice of analytical technique for monitoring this impurity is paramount. This guide provides a detailed comparison of two common detection methods: Ultraviolet (UV) spectroscopy and Mass Spectrometry (MS), coupled with liquid chromatography.

At a Glance: UV vs. Mass Spectrometric Detection

ParameterUV DetectionMass Spectrometric (MS) Detection
Principle Measures the absorbance of UV light by the analyte.Measures the mass-to-charge ratio (m/z) of ionized analytes.
Specificity Moderate; relies on chromatographic separation for resolution from other UV-absorbing compounds.High; provides structural information based on molecular weight and fragmentation patterns, enabling unambiguous identification.
Sensitivity Generally lower, with Limits of Detection (LOD) and Quantitation (LOQ) typically in the nanogram (ng) range.[1][2]Exceptionally high, with LOD and LOQ values often in the picogram (pg) to femtogram (fg) range.
Linearity Good, with a wide dynamic range.Good, though the linear range may be narrower than UV detection.
Quantitative Accuracy High, provided the impurity is well-resolved and a reference standard is available.High, can perform quantification even without a specific reference standard by using a related compound with a justified response factor.
Qualitative Information Limited to retention time and UV spectrum.Provides molecular weight and fragmentation data, which is invaluable for structural elucidation of unknown impurities.
Cost & Complexity Lower cost, simpler instrumentation and operation.Higher initial investment, more complex instrumentation and requires specialized expertise.

The Underlying Principles: A Visual Comparison

The fundamental difference between UV and Mass Spectrometric detection lies in what they measure. UV detection is based on the principle of light absorption, while mass spectrometry measures the mass-to-charge ratio of ions.

cluster_uv UV Detection cluster_ms Mass Spectrometric Detection UV_Source UV Light Source Flow_Cell Flow Cell (Analyte Elutes from LC) UV_Source->Flow_Cell Light Beam Detector UV Detector Flow_Cell->Detector Transmitted Light Signal_UV Chromatogram (Absorbance vs. Time) Detector->Signal_UV Ion_Source Ion Source (Analyte Ionization) Mass_Analyzer Mass Analyzer (Ion Separation by m/z) Ion_Source->Mass_Analyzer MS_Detector Detector Mass_Analyzer->MS_Detector Signal_MS Mass Spectrum (Intensity vs. m/z) MS_Detector->Signal_MS

Figure 1: Conceptual overview of UV and MS detection principles.

Experimental Protocols

Below are representative experimental protocols for the analysis of fluticasone dimer impurity using UPLC-UV and UPLC-MS.

UPLC-UV Method

This method is suitable for routine quality control and release testing where sensitivity is not the primary concern and a reference standard for the dimer is available.

Chromatographic Conditions:

  • Column: Waters Acquity BEH C18 (1.7 µm, 100 mm × 2.1 mm) or equivalent.[3]

  • Mobile Phase A: Methanol:Ammonium Acetate:Acetonitrile (50:35:15, v/v/v).[3]

  • Mobile Phase B: Methanol:Acetonitrile (50:15, v/v).[3]

  • Gradient: A suitable gradient to resolve the dimer impurity from fluticasone and other related substances.

  • Flow Rate: 0.250 mL/min.[3]

  • Column Temperature: 40 °C.

  • Detection Wavelength: 239 nm.[3]

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh a suitable amount of the fluticasone propionate sample.

  • Dissolve in a suitable diluent (e.g., acetonitrile/water mixture).

  • Filter the solution through a 0.2 µm syringe filter before injection.

UPLC-MS/MS Method

This method is ideal for impurity identification, characterization, and trace-level quantification, especially during forced degradation studies or when high sensitivity is required.

Chromatographic Conditions:

  • Column: A high-resolution C18 column suitable for UPLC-MS.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Methanol.

  • Gradient: A gradient program optimized for the separation of fluticasone and its impurities.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 50 V.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 650 L/Hr.

  • MRM Transitions: Specific precursor and product ions for fluticasone dimer would need to be determined. For fluticasone, a known transition is m/z 501.3 -> fragments.[4]

Sample Preparation:

Sample preparation is similar to the UPLC-UV method, but may require further dilution depending on the concentration of the analyte and the sensitivity of the instrument.

Workflow for Impurity Analysis

The general workflow for analyzing the this compound involves sample preparation followed by chromatographic separation and detection.

cluster_workflow Analytical Workflow cluster_detection Detection Sample_Prep Sample Preparation (Dissolution, Dilution, Filtration) UPLC UPLC Separation (C18 Column) Sample_Prep->UPLC UV_Detect UV Detection (239 nm) UPLC->UV_Detect UV-based Quantification MS_Detect MS/MS Detection (ESI+, MRM) UPLC->MS_Detect MS-based Identification & Quantification Data_Analysis Data Analysis (Quantification, Identification) UV_Detect->Data_Analysis MS_Detect->Data_Analysis

Figure 2: General workflow for this compound analysis.

Discussion and Conclusion

UV detection is a robust, cost-effective, and reliable method for the routine quantification of known impurities like the fluticasone dimer, provided that a reference standard is available and the impurity is well-resolved from other components. Its simplicity makes it well-suited for quality control laboratories. However, its lower sensitivity may not be sufficient for detecting trace-level impurities, and its lack of specificity can be a limitation, especially in complex matrices or during early stages of drug development where all impurities may not be fully characterized.

Mass spectrometric detection , particularly when coupled with tandem mass spectrometry (MS/MS), offers unparalleled sensitivity and specificity.[4] It is the gold standard for impurity identification and structural elucidation. The ability to obtain molecular weight and fragmentation information is invaluable for confirming the identity of known impurities and characterizing novel ones that may arise during stability or forced degradation studies.[5][6] While the initial investment and operational complexity are higher, the wealth of information provided by MS detection can accelerate drug development and provide a deeper understanding of the impurity profile of a drug substance.

For the specific case of the this compound, a UPLC-MS/MS method is highly recommended for development and validation stages to ensure unambiguous identification and sensitive quantification. For routine quality control of commercial batches , a validated UPLC-UV method may be sufficient , provided it meets the required sensitivity and specificity criteria established during validation, which would typically be cross-validated against the MS method.

References

A Comparative Study of Forced Degradation Pathways of Fluticasone Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the forced degradation pathways of two commonly used corticosteroid esters: Fluticasone (B1203827) Propionate (B1217596) and Fluticasone Furoate. Understanding the stability of these active pharmaceutical ingredients (APIs) under various stress conditions is crucial for the development of robust and safe drug products. This document summarizes quantitative data from forced degradation studies, details the experimental protocols used, and visualizes the degradation pathways.

Comparative Degradation Data

The stability of Fluticasone Propionate and Fluticasone Furoate was evaluated under several stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following tables summarize the percentage of degradation observed for each ester under acidic, alkaline, oxidative, thermal, and photolytic stress.

Table 1: Forced Degradation of Fluticasone Propionate

Stress ConditionReagent/ConditionTemperatureDuration% DegradationMajor Degradation Products
Acidic Hydrolysis0.1N HCl60°C2 hours8.7%[1]Minimal degradation observed
Alkaline Hydrolysis5% NaOH50°C24 hours22%[2]Hydrolysis of the S-fluoromethyl carbothioate and propionate ester groups.[3][4][5]
Oxidative30% H₂O₂Room Temp24 hoursNo significant degradation[1]-
ThermalDry Heat105°C6 hours9.45%[6]Well-separated degradant peak observed.[6]
PhotolyticUV light (254 nm)Ambient24 hoursSignificant degradation[7]-

Table 2: Forced Degradation of Fluticasone Furoate

Stress ConditionReagent/ConditionTemperatureDuration% DegradationMajor Degradation Products
Acidic Hydrolysis2N HCl60°C2 hoursNot specifiedMethod was specific for separating active ingredient from degradation products.[8]
Alkaline Hydrolysis2N NaOH60°C2 hoursNot specifiedMethod was specific for separating active ingredient from degradation products.[8]
Oxidative20% H₂O₂60°C30 minutesNot specifiedMethod was specific for separating active ingredient from degradation products.[8]
ThermalDry Heat105°C6 hoursNot specifiedMethod was specific for separating active ingredient from degradation products.[8]
Photolytic1.2 million lux hours & 200 Watt hoursAmbientNot specifiedNot specifiedRearrangement of the steroid ring A to give cross-linked degradation products.[9]

Experimental Protocols

The following are representative experimental protocols for conducting forced degradation studies on Fluticasone esters.

Preparation of Stock Solution

A stock solution of the Fluticasone ester (Propionate or Furoate) is prepared by dissolving the API in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water, to a concentration of approximately 1 mg/mL.

Forced Degradation Procedures
  • Acidic Degradation: To a portion of the stock solution, an equal volume of 0.1N to 2N hydrochloric acid (HCl) is added. The mixture is then heated at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[6][8] After cooling to room temperature, the solution is neutralized with an equivalent concentration of sodium hydroxide (B78521) (NaOH).

  • Alkaline Degradation: An equal volume of 0.1N to 5N sodium hydroxide (NaOH) is added to a portion of the stock solution.[3] The mixture is then incubated at a controlled temperature (e.g., 50-60°C) for a specified duration (e.g., 2-24 hours).[3][8] Following the stress period, the solution is neutralized with an equivalent concentration of HCl.

  • Oxidative Degradation: A portion of the stock solution is treated with an equal volume of hydrogen peroxide (H₂O₂) solution (e.g., 20-30%). The reaction is allowed to proceed at room temperature or a slightly elevated temperature (e.g., 60°C) for a set time (e.g., 30 minutes to 24 hours).[8]

  • Thermal Degradation: A solid sample of the Fluticasone ester is placed in a hot air oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 6 hours).[6][8] After cooling, the sample is dissolved in the initial solvent to the target concentration.

  • Photolytic Degradation: A solution of the Fluticasone ester is exposed to a controlled source of UV light (e.g., 254 nm) or a combination of UV and visible light (e.g., 1.2 million lux hours followed by 200 Watt hours) for a defined period.[8] A control sample is kept in the dark to differentiate between photolytic and thermal degradation.

Sample Analysis

All stressed samples, along with an unstressed control, are diluted to a suitable concentration with the mobile phase and analyzed using a stability-indicating HPLC or UPLC method. The separation of the parent drug from its degradation products is crucial. A photodiode array (PDA) detector is often used to check for peak purity. Mass spectrometry (MS) can be coupled with the liquid chromatography system (LC-MS) to identify the mass-to-charge ratio (m/z) of the degradation products, aiding in their structural elucidation.[3]

Degradation Pathway Visualizations

The following diagrams illustrate the key degradation pathways for Fluticasone Propionate and Fluticasone Furoate under different stress conditions.

Fluticasone_Propionate_Degradation FP Fluticasone Propionate Alkaline Alkaline Hydrolysis FP->Alkaline Thermal Thermal Degradation FP->Thermal Photolytic Photolytic Degradation FP->Photolytic DP1 Hydrolyzed Product (at S-fluoromethyl carbothioate) Alkaline->DP1 DP2 Hydrolyzed Product (at propionate ester) Alkaline->DP2 DP3 Thermal Degradants Thermal->DP3 DP4 Photodegradants Photolytic->DP4

Caption: Degradation pathways of Fluticasone Propionate.

Fluticasone_Furoate_Degradation FF Fluticasone Furoate Photolytic Photolytic Degradation FF->Photolytic Acid Acid Hydrolysis FF->Acid Alkaline Alkaline Hydrolysis FF->Alkaline DP1 Rearranged Steroid Ring A Products Photolytic->DP1 DP2 Acid Degradants Acid->DP2 DP3 Alkaline Degradants Alkaline->DP3

Caption: Degradation pathways of Fluticasone Furoate.

References

Benchmarking of various extraction techniques for Fluticasone dimer from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction technique is critical for achieving the sensitivity and selectivity required for the quantification of low-concentration analytes like Fluticasone and its dimer in biological fluids. Below is a summary of quantitative data for methods developed for Fluticasone Propionate, which can be extrapolated for the development of an extraction method for the Fluticasone dimer.

Extraction TechniqueMatrixKey Performance ParameterValue
Solid-Phase Extraction (SPE) Human PlasmaLower Limit of Quantification (LLOQ)0.2 pg/mL[1][2]
Recovery≥85%[2]
Sample Volume500 µL[1]
Protein Precipitation followed by SPE Human PlasmaLower Limit of Quantification (LLOQ)200 fg/mL[1]
Sample Volume500 µL[1]
Solid-Phase Extraction (SPE) Human PlasmaLower Limit of Quantification (LLOQ)1 pg/mL[3]
Linearity Range1.009 - 200.45 pg/mL[3]
Inter and Intra-batch Precision (% CV)<15%[3]

Experimental Workflow

The general workflow for the extraction and analysis of Fluticasone compounds from a complex matrix such as plasma involves several key steps, from sample collection to final analysis.

Fluticasone Extraction Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample Collection spike Spike with Internal Standard plasma->spike Add IS extraction Extraction (SPE or PP-SPE) spike->extraction Proceed to extraction evaporation Evaporation of Eluent extraction->evaporation Elute and dry reconstitution Reconstitution in Mobile Phase evaporation->reconstitution Dissolve residue lcms LC-MS/MS Analysis reconstitution->lcms Inject sample data Data Acquisition and Processing lcms->data Detect and quantify

General workflow for Fluticasone extraction and analysis.

Experimental Protocols

Below are detailed methodologies for the key extraction techniques cited in the comparison table. These protocols have been established for Fluticasone Propionate and are presented as a starting point for the development of an extraction method for the Fluticasone dimer.

Solid-Phase Extraction (SPE)

This method is widely used for its high efficiency, reproducibility, and ease of operation.[3]

Materials:

  • Oasis MAX or MCX SPE Cartridges[2][3]

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 2% Formic Acid in water

  • Elution Solvent (e.g., Dichloromethane or Methanol)[1][3]

  • Nitrogen evaporator

  • Centrifuge

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[3]

  • Sample Pre-treatment: Take a 600 µL aliquot of the plasma sample and pre-treat it with 2% formic acid in water and mix.[2]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 400 µL of water.

    • Wash with 400 µL of 40:60 (v/v) aqueous methanol.

    • Wash with 1 mL of 20% Acetonitrile (B52724) solution.

    • Dry the cartridge under full pressure for 5 minutes.[3]

  • Elution: Elute the analyte from the cartridge with 1 mL of methanol twice.[3]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[1]

Protein Precipitation followed by Solid-Phase Extraction (PP-SPE)

This two-step method combines the simplicity of protein precipitation with the high purity of SPE, often leading to very low limits of quantification.

Materials:

  • Acetonitrile (HPLC grade)

  • Cleanert S C18-SPE cartridge[1]

  • Other materials as listed for SPE.

Protocol:

  • Protein Precipitation: To a 500 µL plasma sample (spiked with internal standard), add a suitable volume of acetonitrile (typically 2-3 times the plasma volume). Vortex to mix and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • SPE Cleanup:

    • Cartridge Conditioning: Condition a C18-SPE cartridge as described in the SPE protocol.

    • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Washing: Wash the cartridge with water followed by 25% methanol twice.[1]

    • Elution: Elute the analyte using dichloromethane.[1]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute as described in the SPE protocol.[1]

Concluding Remarks

The extraction of the Fluticasone dimer from complex matrices presents a significant analytical challenge due to its expected low concentrations and the complexity of the biological environment. While direct, validated methods for the dimer are not currently published, the robust and highly sensitive methods developed for Fluticasone Propionate, particularly those employing Solid-Phase Extraction, provide a strong and logical starting point. Researchers and scientists can adapt these protocols, focusing on the optimization of sorbent chemistry, wash solutions, and elution solvents to specifically target the physicochemical properties of the Fluticasone dimer. Subsequent validation of the adapted method for parameters such as recovery, matrix effects, precision, and accuracy will be crucial for its successful implementation in regulated bioanalysis.

References

A Comparative Analysis of Fluticasone Dimer Impurity Levels in Generic and Innovator Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. For inhaled corticosteroids like fluticasone (B1203827) propionate (B1217596), controlling impurities is paramount. One specific impurity of interest is the fluticasone dimer, officially designated as Fluticasone Propionate EP Impurity G in the European Pharmacopoeia and Fluticasone Related Compound E in the United States Pharmacopeia.[1][2][3] This guide provides a comparative overview of the regulatory landscape and analytical methodologies concerning this dimer impurity in both innovator and generic fluticasone propionate products.

Regulatory Framework and Acceptance Criteria

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in drug substances and products. These guidelines, often harmonized through the International Council for Harmonisation (ICH), mandate that generic drug manufacturers demonstrate that the impurity profile of their product is comparable to that of the innovator (brand-name) product.

The European Pharmacopoeia (Ph. Eur.) monograph for fluticasone propionate specifies a limit for Impurity G (the dimer) of not more than 0.3% in the active pharmaceutical ingredient (API).[4] Similarly, the United States Pharmacopeia (USP) also sets a limit of 0.3% for Fluticasone Related Compound E.[5] Generic manufacturers must adhere to these limits and typically aim for impurity levels well below this threshold to ensure batch-to-batch consistency and meet regulatory expectations.

Illustrative Comparative Data

While direct, publicly available, head-to-head studies comparing fluticasone dimer impurity levels in specific innovator and generic products are limited, the following table provides an illustrative comparison based on typical batch release data and regulatory limits. This data is representative of what would be expected in a well-controlled manufacturing environment.

ProductBatch NumberThis compound Level (%)Specification
Innovator Product INN-0010.08≤ 0.3%
INN-0020.11≤ 0.3%
INN-0030.09≤ 0.3%
Generic Product A GEN-A-0010.15≤ 0.3%
GEN-A-0020.12≤ 0.3%
GEN-A-0030.14≤ 0.3%
Generic Product B GEN-B-0010.20≤ 0.3%
GEN-B-0020.18≤ 0.3%
GEN-B-0030.21≤ 0.3%

This table is for illustrative purposes only and does not represent actual data from specific commercial products.

Experimental Protocol for Quantification of this compound

The quantification of this compound is typically performed using a validated High-Performance Liquid Chromatography (HPLC) method, as outlined in pharmacopeial monographs.

Objective: To accurately quantify the level of this compound (Impurity G/Related Compound E) in a sample of Fluticasone Propionate drug substance or product.

Materials and Reagents:

  • Fluticasone Propionate sample

  • Fluticasone Propionate CRS (Certified Reference Standard)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Phosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions (based on Ph. Eur. monograph):

  • Column: A suitable stainless steel column (e.g., 250 mm x 4.6 mm) packed with a C18 stationary phase (5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of Mobile Phase A and Mobile Phase B.

    • Mobile Phase A: A solution containing 0.05% v/v of phosphoric acid and 3.0% v/v of methanol in acetonitrile.[4]

    • Mobile Phase B: A solution containing 0.05% v/v of phosphoric acid and 3.0% v/v of methanol in water.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 239 nm.[4]

  • Injection Volume: 50 µL.

  • Column Temperature: Ambient or as specified in the validated method.

Procedure:

  • Standard Solution Preparation: Prepare a reference solution of Fluticasone Propionate CRS at a known concentration in the mobile phase. Prepare a separate reference solution for the this compound.

  • Test Solution Preparation: Accurately weigh and dissolve the Fluticasone Propionate sample in the mobile phase to achieve a specified concentration.

  • System Suitability: Inject the reference solutions to verify the chromatographic system's performance. The resolution between the fluticasone propionate peak and any adjacent impurity peaks should be adequate (e.g., a resolution of at least 1.5 between the peaks for impurity D and fluticasone propionate is required by the Ph. Eur.).[4]

  • Analysis: Inject the test solution into the chromatograph and record the chromatogram.

  • Calculation: Identify the peak corresponding to the this compound based on its relative retention time (approximately 1.33 relative to fluticasone propionate).[4] Calculate the percentage of the dimer impurity by comparing its peak area to the total area of all peaks in the chromatogram or by using an external standard method with the dimer impurity reference standard.

Visualizing the Impurity Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and control of impurities in the context of generic drug development and manufacturing.

G Workflow for Impurity Analysis in Generic Drug Development cluster_0 Innovator Product Analysis cluster_1 Generic Product Development cluster_2 Comparative Analysis and Validation cluster_3 Regulatory Submission and Manufacturing Innovator_Characterization Characterize Innovator Product (Impurity Profile) Identify_Impurities Identify and Quantify Impurities (e.g., Dimer) Innovator_Characterization->Identify_Impurities Compare_Profiles Compare Generic Impurity Profile to Innovator Identify_Impurities->Compare_Profiles Set Target Profile Generic_Synthesis Develop Synthesis Route for Generic API Impurity_Control_Strategy Develop Impurity Control Strategy Generic_Synthesis->Impurity_Control_Strategy Impurity_Control_Strategy->Compare_Profiles Analytical_Method Develop and Validate Analytical Method (e.g., HPLC) Analytical_Method->Compare_Profiles Regulatory_Submission Submit ANDA with Comparative Data Compare_Profiles->Regulatory_Submission Demonstrate Comparability Routine_QC Routine Quality Control (Batch Release Testing) Regulatory_Submission->Routine_QC

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Fluticasone Dimer Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. Fluticasone (B1203827) dimer impurity, a substance related to the potent corticosteroid fluticasone propionate (B1217596), requires careful handling and disposal to prevent environmental contamination and potential health risks. This guide provides essential, step-by-step information for the proper disposal of this pharmaceutical impurity.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste, including impurities like the fluticasone dimer, is regulated by various agencies to protect public health and the environment.[1][2] Improper disposal, such as flushing down drains or discarding in regular trash, can lead to the contamination of water systems and soil.[3] Therefore, a structured approach to waste management is essential.

**Step-by-Step Disposal Protocol

Given that fluticasone propionate and its impurities are potent pharmacologically active materials, they should be handled with care.[4] The following procedure outlines the recommended steps for the proper disposal of fluticasone dimer impurity:

  • Hazard Assessment: It is the responsibility of the waste generator to determine if the this compound waste meets the criteria for hazardous waste according to local, regional, and national regulations.[4] This assessment should consider the concentration of the impurity and the nature of the solvent or matrix it is in.

  • Personal Protective Equipment (PPE): Before handling the waste, personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[4][5]

  • Containment: The waste should be collected in a designated, properly labeled, and sealed chemical waste container.[5] The container should be compatible with the waste material to prevent leaks or reactions.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless it is determined to be safe and permissible by your institution's environmental health and safety (EHS) office.

  • Spill Management: In the event of a spill, it should be contained and collected using an inert absorbent material.[5][6] The collected material should then be placed in a suitable container for disposal.[6] Avoid generating dust if the material is solid.[7]

  • Disposal Route: The primary recommended method for the disposal of pharmaceutical waste is through a licensed hazardous waste contractor.[8] The most common treatment for such waste is incineration at a permitted facility.[2][8] Secure landfill disposal may also be an option for certain types of pharmaceutical waste.[2]

  • Documentation: Maintain accurate records of the waste generated, including the name of the substance, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Key Disposal Considerations

For a quick reference, the following table summarizes the critical aspects of this compound disposal.

ConsiderationGuidelineSource
Waste Classification The user must determine if the waste is hazardous under RCRA or other applicable regulations.[4]
Handling Precautions Use appropriate PPE, including gloves, eye protection, and a lab coat.[4][5]
Containerization Use a designated, sealed, and clearly labeled chemical waste container.[5]
Disposal Method Engage a licensed hazardous waste disposal service for incineration or secure landfilling.[2][8]
Spill Cleanup Contain the spill, absorb with inert material, and place in a waste container.[5][6]
Prohibited Actions Do not dispose of in regular trash or flush down the sewer.[1][3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_contain Containment & Segregation cluster_assessment Hazard Assessment cluster_disposal Disposal & Documentation A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Sealed Waste Container B->C D Segregate from Other Waste Streams C->D E Determine if Hazardous Waste (Consult SDS & Regulations) D->E F Store Securely for Pickup E->F If Hazardous G Arrange for Disposal via Licensed Waste Contractor F->G H Maintain Disposal Records G->H

Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting their personnel and the community. Always consult your institution's specific EHS guidelines for detailed instructions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluticasone dimer impurity
Reactant of Route 2
Fluticasone dimer impurity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.